Mal-PEG4-VCP-NB
Description
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Properties
Molecular Formula |
C38H49N7O15 |
|---|---|
Molecular Weight |
843.8 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C38H49N7O15/c1-25(2)33(43-37(51)58-23-22-57-21-20-56-19-18-55-17-16-44-31(46)13-14-32(44)47)35(49)42-30(4-3-15-40-36(39)50)34(48)41-27-7-5-26(6-8-27)24-59-38(52)60-29-11-9-28(10-12-29)45(53)54/h5-14,25,30,33H,3-4,15-24H2,1-2H3,(H,41,48)(H,42,49)(H,43,51)(H3,39,40,50)/t30-,33-/m0/s1 |
InChI Key |
YWPLDQPFHOJRLD-DITALETJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCOCCOCCN3C(=O)C=CC3=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCOCCOCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Function of Mal-PEG4-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-PEG4-VCP-NB is a sophisticated, multi-functional linker molecule designed for the development of advanced Antibody-Drug Conjugates (ADCs). This technical guide provides a detailed analysis of its molecular architecture, the specific role of each of its constituent parts, and the underlying chemical and biological principles that govern its function. We will explore its application in targeted drug delivery, detailing conjugation strategies, the mechanism of payload release, and the potential for dual-modality applications. This document serves as a comprehensive resource for researchers and developers in the field of bioconjugation and targeted therapeutics.
Molecular Structure and Components
This compound is a heterobifunctional linker composed of four key moieties, each with a distinct and critical role in the overall function of the ADC. The systematic name for this linker is Maleimide-Polyethylene Glycol (4 units)-Valine-Citrulline-p-Aminobenzylcarbamate-Norbornene .
The fundamental structure can be broken down as follows:
-
Maleimide (B117702) (Mal): A thiol-reactive functional group that enables the covalent conjugation of the linker to cysteine residues on a monoclonal antibody (mAb).
-
Polyethylene Glycol (PEG4): A short chain of four repeating ethylene (B1197577) glycol units that acts as a hydrophilic spacer.
-
Valine-Citrulline-p-Aminobenzylcarbamate (VCP): A protease-cleavable dipeptide linker system that is selectively recognized and cleaved by cathepsin B, an enzyme prevalent in the lysosomes of tumor cells. The p-aminobenzylcarbamate (PAB) component functions as a self-immolative spacer.
-
Norbornene (NB): A strained alkene that serves as a reactive handle for bioorthogonal chemistry, specifically for reactions with tetrazine derivatives.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Key Function |
| This compound | C38H49N7O15 | 843.83 | Complete ADC Linker |
Mechanism of Action in Antibody-Drug Conjugates
The orchestrated action of each component of this compound is central to the efficacy of an ADC. The process begins with the selective binding of the antibody portion of the ADC to its target antigen on the surface of a cancer cell and culminates in the intracellular release of the cytotoxic payload.
Antibody Conjugation
The maleimide group is the lynchpin for attaching the linker-payload complex to the antibody. The process, known as a Michael addition, involves the reaction of a thiol group from a cysteine residue on the antibody with the double bond of the maleimide ring. This forms a stable thioether bond. The reaction is typically carried out under mild conditions (pH 6.5-7.5) to ensure the stability of the antibody.
Diagram of the Maleimide-Thiol Conjugation Reaction
Caption: The conjugation of an antibody to a maleimide-containing linker.
Intracellular Trafficking and Payload Release
Once the ADC binds to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via endocytosis. The endosome containing the ADC then fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are the keys to activating the linker.
The Valine-Citrulline (Val-Cit) dipeptide sequence is specifically designed to be a substrate for cathepsin B. This enzyme cleaves the amide bond between the citrulline and the p-aminobenzylcarbamate (PAB) spacer. This initial cleavage event triggers a cascade of self-immolation of the PAB group, which involves a 1,6-elimination reaction, ultimately liberating the unmodified cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect.
Signaling Pathway of ADC Internalization and Payload Release
Caption: The intracellular pathway of an ADC leading to payload release.
The Role of the Norbornene Moiety: Bioorthogonal Chemistry
The inclusion of a norbornene group provides the this compound linker with a second reactive handle, opening up possibilities for bioorthogonal chemistry. Norbornene is a strained alkene that readily undergoes an inverse-electron-demand Diels-Alder reaction with tetrazine derivatives. This reaction is extremely fast, highly specific, and can be performed under physiological conditions without interfering with biological processes.
This "click chemistry" functionality can be leveraged for several applications:
-
Secondary Payload Delivery: A second therapeutic agent, functionalized with a tetrazine, could be administered separately and react in vivo with the norbornene on the ADC.
-
In Vivo Imaging: A tetrazine-conjugated imaging agent (e.g., a fluorescent dye or a PET tracer) could be used to track the localization and biodistribution of the ADC in real-time.
-
Theranostics: Combining therapeutic and diagnostic capabilities in a single ADC platform.
Diagram of the Norbornene-Tetrazine Ligation
Caption: Bioorthogonal ligation of a norbornene-functionalized ADC with a tetrazine probe.
Experimental Protocols
The following are representative protocols for the use of a this compound-like linker in the synthesis of an ADC. Note that specific conditions may need to be optimized for different antibodies and payloads.
Antibody Reduction (Partial)
This protocol is for the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
Procedure:
-
Dilute the mAb to a final concentration of 5-10 mg/mL in the reaction buffer.
-
Add TCEP to the mAb solution to a final molar excess of 2-5 fold over the antibody. The exact ratio will determine the average number of reduced disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP by buffer exchange using a desalting column or tangential flow filtration, exchanging into the reaction buffer.
Conjugation of this compound-Payload to Reduced Antibody
Materials:
-
Reduced mAb from the previous step
-
This compound-payload conjugate dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
Procedure:
-
To the reduced mAb solution, add the this compound-payload solution to a final molar excess of 1.5-3 fold per generated thiol group. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine and incubating for 30 minutes.
-
Purify the resulting ADC from unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.
In Vitro Cathepsin B Cleavage Assay
This assay is to confirm the enzymatic release of the payload from the ADC.
Materials:
-
Purified ADC
-
Human liver cathepsin B (recombinant)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Control buffer (assay buffer without cathepsin B)
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in both the assay buffer and the control buffer.
-
Add cathepsin B to the assay buffer sample to a final concentration of 10 µg/mL.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction and stop the enzymatic reaction by adding a protease inhibitor or by immediate analysis.
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.
Data Presentation
The following tables provide representative data for ADCs constructed with Val-Cit linkers. The exact values for an ADC using this compound will depend on the specific antibody, payload, and conjugation conditions.
Table 1: Representative In Vitro Cytotoxicity of a Val-Cit Linker-Based ADC
| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free Payload |
| Cell Line A | High | 0.5 | 0.01 |
| Cell Line B | Low | 50 | 0.01 |
| Cell Line C | Negative | >1000 | 0.01 |
Table 2: Representative Plasma Stability of a Maleimide-Conjugated ADC
| Time in Plasma (days) | % Intact ADC (Thioether Bond) |
| 0 | 100 |
| 1 | 95 |
| 3 | 88 |
| 7 | 75 |
Conclusion
This compound is a highly versatile and potent ADC linker that combines several key technologies to enable the development of next-generation targeted therapeutics. Its modular design, incorporating a specific conjugation site, a hydrophilic spacer, a highly selective cleavable linker, and a bioorthogonal handle, provides researchers with a powerful tool to create ADCs with enhanced efficacy, improved pharmacokinetic profiles, and the potential for multimodal applications. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this compound in innovative drug development programs.
The Pivotal Role of the PEG4 Spacer in ADC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly the discrete PEG4 (tetraethylene glycol) unit, has emerged as a key strategy for optimizing ADC performance. This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its impact on ADC design and function.
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 linker offers a unique combination of properties that address common challenges in ADC development, such as the hydrophobicity of potent payloads and the tendency for aggregation.[1] Its defined length and hydrophilic nature are instrumental in enhancing the overall performance of the bioconjugate.[2]
Key advantages include:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[1][3] The hydrophilic ethylene (B1197577) glycol units of a PEG4 spacer increase the water solubility of the entire ADC, preventing aggregation and improving its formulation and handling characteristics. This enhanced solubility can also facilitate the use of higher drug-to-antibody ratios (DARs) without compromising the biophysical properties of the conjugate.[1]
-
Improved Pharmacokinetics: The inclusion of a PEG spacer can significantly alter the pharmacokinetic profile of an ADC.[1][4] The PEG chain creates a "hydration shell" around the conjugate, which can reduce non-specific uptake and clearance by the reticuloendothelial system.[1][5] This often leads to a longer circulation half-life and increased tumor exposure.[1][6] Studies have shown that even short PEG linkers can have a positive impact on an ADC's PK profile.[4] For instance, ADCs incorporating PEG spacers have demonstrated reduced clearance rates compared to their non-PEGylated counterparts.[7]
-
Reduced Immunogenicity and Enhanced Stability: The shielding effect provided by the PEG hydration shell can mask immunogenic epitopes on the payload or linker, potentially reducing the risk of an immune response against the ADC.[1][2] Furthermore, by mitigating aggregation, PEG spacers contribute to the overall stability of the ADC during storage and in circulation.[8][9]
-
Spatial Separation: The PEG4 spacer provides a defined and flexible linkage between the antibody and the payload. This spatial separation can be crucial for maintaining the binding affinity of the antibody to its target antigen and for ensuring that the payload can be efficiently released and exert its cytotoxic effect upon internalization into the target cell.[5]
Quantitative Impact of PEG Spacers on ADC Properties
The length of the PEG spacer is a critical parameter that can be fine-tuned to achieve the desired properties for a specific ADC. While this guide focuses on PEG4, the following tables summarize quantitative data from various studies to illustrate the general impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Effect on Clearance | Half-Life Extension | Study Context |
| < PEG8 | Rapidly increased clearance | Shorter half-life | A clear relationship was observed between PEG length and conjugate pharmacology, with a threshold length of PEG8 beyond which clearance was not significantly impacted.[4][7] |
| PEG8 - PEG12 | Slower clearance, reaching a plateau | Longer half-life | Often shows a significant improvement in in vivo efficacy.[7][10] |
| > PEG12 (e.g., 4kDa, 10kDa) | Significantly prolonged half-life | 2.5-fold and 11.2-fold half-life extensions for 4kDa and 10kDa PEG, respectively. | Beneficial for miniaturized ADCs or when maximum exposure is required.[6][10] |
Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity
| PEG Linker Length | Effect on In Vitro Cytotoxicity | Study Context |
| PEG4 (4 kDa) | 4.5-fold reduction | In a miniaturized affibody-drug conjugate system.[6] |
| PEG10 (10 kDa) | 22-fold reduction | In a miniaturized affibody-drug conjugate system.[6] |
| PEG24 | No significant effect | In a study with MMAE-based ADCs, the introduction of PEG did not significantly affect in vitro cytotoxicity.[11] |
Table 3: Impact of PEG Spacers on ADC Aggregation
| ADC Construct | Presence of PEG Spacer | Aggregation Level | Study Context |
| DAR8 ADC | Without PEG | Significant aggregation | A linker-payload without a PEG stretcher caused significant aggregation (2-3%).[12] |
| DAR8 ADC | With PEG4 or PEG8 | Low aggregation | The inclusion of PEG4 and PEG8 spacers in DAR8 ADCs resulted in good yields and low aggregation.[12] |
| Lysine-conjugated ADCs | With pendant 12-unit PEG chains | Reduced aggregation tendency | Amide-coupled ADCs with pendant PEG chains showed improved physical stability under thermal stress.[8][9] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and validation of ADCs incorporating PEG4 linkers. The following are representative methodologies for key experiments.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR and assess the drug load distribution.[13]
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[13]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[13]
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)[13]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[13]
-
HPLC System Setup:
-
Chromatographic Separation:
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).[13]
-
Calculate the percentage of each species relative to the total peak area.
-
The average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 for an anti-HER2 ADC)
-
Control cancer cell line (antigen-negative)
-
Complete cell culture medium
-
ADC sample and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well clear-bottom white plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the ADC or control antibody.
-
Include wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Protocol 3: ADC Stability in Mouse Plasma
Objective: To assess the stability of the ADC, specifically payload retention, in a biological matrix over time.[14]
Materials:
-
ADC sample
-
Frozen mouse plasma[14]
-
Phosphate-buffered saline (PBS)
-
Protein A/G magnetic beads or anti-human Fc antibody-coated beads[14]
-
Elution buffer (e.g., 20mM glycine, 0.1% acetic acid)[14]
-
LC-MS system
Procedure:
-
Incubation:
-
Sample Collection: At various time points (e.g., 0, 24, 48, 72, 120, 168 hours), collect aliquots and immediately freeze them at -80°C.[14]
-
Immunoaffinity Capture:
-
LC-MS Analysis:
-
Analyze the eluted ADC samples using a high-resolution mass spectrometer coupled with an HPLC system to determine the average DAR at each time point.[14]
-
-
Data Analysis: A decrease in the average DAR over time indicates payload loss and instability in plasma.[14]
Visualization of Key Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental concepts related to the role of the PEG4 spacer in ADC linkers.
Conclusion
The PEG4 spacer, though a relatively small component in the complex architecture of an Antibody-Drug Conjugate, plays a disproportionately significant role in its overall success. By imparting hydrophilicity, it effectively mitigates the challenges associated with hydrophobic payloads, leading to improved solubility, reduced aggregation, and enhanced stability.[2] The favorable impact of PEGylation on the pharmacokinetic profile of ADCs often translates to a better therapeutic window, with increased drug exposure at the tumor site and potentially reduced off-target toxicities. The strategic incorporation of a PEG4 spacer represents a critical design element in the development of next-generation ADCs, enabling the full therapeutic potential of these targeted therapies to be realized. As the field of ADCs continues to evolve, the rational design of linkers, with a keen focus on components like the PEG4 spacer, will remain a cornerstone of innovation and clinical success.
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. purepeg.com [purepeg.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Valine-Citrulline Linker Cleavage by Cathepsin B
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the Valine-Citrulline (Val-Cit) linker, a cornerstone technology in the development of Antibody-Drug Conjugates (ADCs). We will explore the mechanism of its selective cleavage by the lysosomal protease Cathepsin B, present comparative quantitative data, provide detailed experimental protocols for its validation, and visualize the critical pathways and workflows involved.
Introduction: The Role of Cleavable Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[][2] The efficacy of an ADC is critically dependent on its linker, the chemical bridge connecting the antibody to the cytotoxic payload.[] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet allow for efficient cleavage and payload liberation once inside the target cell.[][4]
The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as a widely adopted standard for enzymatically cleavable linkers.[][] It is engineered for high stability in the bloodstream and for specific cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[5][6] This targeted release mechanism is fundamental to the therapeutic window of many successful ADCs, including Adcetris® (brentuximab vedotin).[][]
The Core Mechanism: From Internalization to Payload Release
The therapeutic action of a Val-Cit-linked ADC is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell.[7][8]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[4][9]
-
Intracellular Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.[8][9] The environment within the lysosome is acidic (pH 4.5-5.0) and rich in proteases.[4][10]
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B, a cysteine protease that is frequently upregulated in cancer cells, recognizes the Val-Cit dipeptide as a substrate.[11][] It specifically cleaves the amide bond between the C-terminus of the citrulline residue and the adjacent p-aminobenzylcarbamate (PABC) spacer.[7][13][14] While Cathepsin B is the primary enzyme associated with this cleavage, other cathepsins (L, S, and F) have also been shown to be involved.[7][8]
-
Self-Immolation and Release: The cleavage by Cathepsin B triggers a spontaneous, "self-immolative" 1,6-elimination reaction of the PABC spacer.[13][15] This cascade ensures the release of the cytotoxic payload in its unmodified, fully active form.[13] The payload can then diffuse out of the lysosome to exert its cell-killing effect.[8]
The PABC spacer is a critical component, as attaching a bulky drug payload directly to the dipeptide could sterically hinder the enzyme's access to the cleavage site.[][13] The self-immolative nature of the PABC ensures that the payload is released without any part of the linker remaining attached, which is crucial for its activity.[13]
Quantitative Data: Comparative Performance of Cleavable Linkers
The rate of cleavage by Cathepsin B is a critical performance indicator. While the Val-Cit linker is a widely used benchmark, several alternatives have been developed to modulate properties like cleavage rate, plasma stability, and hydrophobicity.[6] The following table summarizes the comparative in vitro performance of various Cathepsin B-cleavable linkers.
| Linker | Type | Key Features & In Vitro Performance Highlights |
| Val-Cit | Dipeptide | The benchmark for Cathepsin B-cleavable linkers with high cleavage efficiency.[6] |
| Val-Ala | Dipeptide | Cleaved by Cathepsin B at approximately half the rate of Val-Cit; exhibits lower hydrophobicity, which can reduce ADC aggregation.[6][16] |
| Phe-Lys | Dipeptide | Cleaved significantly faster than Val-Cit by isolated Cathepsin B, but at similar rates in lysosomal extracts, suggesting the involvement of other proteases.[6][17] |
| cBu-Cit | Peptidomimetic | A cyclobutane (B1203170) modification enhances specificity for Cathepsin B compared to Val-Cit.[6] |
| Glu-Val-Cit | Tripeptide | Designed to increase stability in mouse plasma, addressing a common challenge in preclinical ADC evaluation where Val-Cit can be prematurely cleaved by mouse carboxylesterase 1C (Ces1C).[6][18] |
Experimental Protocols
Reproducible and robust in vitro assays are essential for validating linker cleavage and predicting in vivo performance.
This assay quantifies the rate of payload release from an ADC upon incubation with purified, recombinant Cathepsin B.[6]
-
Objective: To determine the kinetics of drug release from a Val-Cit-linked ADC by recombinant human Cathepsin B.
-
Materials:
-
ADC conjugated with the Val-Cit linker.
-
Recombinant human Cathepsin B.
-
Activation Buffer: e.g., 25 mM MES, 2.5 mM DTT, pH 5.0.
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0.[6]
-
Quench Solution: Acetonitrile with a suitable internal standard (for LC-MS/MS).[6]
-
96-well microplate, incubator, and LC-MS/MS system.
-
-
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating a stock solution in Activation Buffer for 15-30 minutes at 37°C. Dithiothreitol (DTT) is crucial for maintaining the active-site cysteine in its reduced state.[6]
-
Reaction Setup: In a 96-well plate, add the ADC solution to the pre-warmed Assay Buffer. Typical concentrations are in the micromolar range (e.g., 1-5 µM).[6]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20-100 nM).[6]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[13]
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold Quench Solution to the aliquot.[13]
-
Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and antibody. Collect the supernatant for analysis.[13]
-
-
Data Analysis:
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of the released payload.
-
Plot the concentration of the released payload against time to determine the release kinetics.[13]
-
This assay uses a small, synthetic substrate to quickly determine the rate of cleavage and is useful for inhibitor screening or comparing relative enzyme activity.
-
Objective: To measure the rate of cleavage of a fluorogenic peptide-linker substrate by Cathepsin B.
-
Materials:
-
Fluorogenic Substrate: e.g., Z-Val-Cit-AMC (7-amino-4-methylcoumarin).
-
Recombinant human Cathepsin B and activation buffer.
-
Assay Buffer (as above).
-
Cathepsin B inhibitor (for negative control).
-
96-well black microplate and fluorescence plate reader.
-
-
Procedure:
-
Enzyme Activation: Activate Cathepsin B as described in Protocol 1.
-
Assay Setup: Add a solution of the peptide-AMC substrate to the wells of the microplate. For a negative control, pre-incubate the activated Cathepsin B with an inhibitor.[13]
-
Initiate Reaction: Add the activated Cathepsin B to the wells containing the substrate and immediately place the plate in the reader.[13]
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 380/460 nm).[13]
-
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (buffer and substrate only).
-
Plot the fluorescence intensity versus time. The initial linear slope of this plot is proportional to the rate of cleavage.[13]
-
This assay is crucial for predicting the in vivo behavior of an ADC, assessing the potential for premature payload release in circulation.
-
Objective: To determine the stability of the ADC's linker-payload in plasma.[6]
-
Materials:
-
ADC of interest.
-
Human plasma (or plasma from other species of interest).
-
Incubator and analysis equipment (e.g., ELISA, LC-MS/MS).
-
-
Procedure:
-
Data Analysis:
-
Quantify the amount of intact ADC or released payload at each time point using an appropriate analytical method.
-
Plot the percentage of intact ADC remaining over time to determine its plasma half-life.
-
Conclusion
The Cathepsin B-mediated cleavage of the Valine-Citrulline linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in ADCs.[13] Its success relies on the differential expression of Cathepsin B in tumor versus healthy tissue and the acidic environment of the lysosome.[11][19] A thorough understanding of the cleavage mechanism, supported by robust quantitative analysis and well-defined in vitro assays, is paramount for the design and development of the next generation of safe and effective antibody-drug conjugates. The ability to compare and contrast different linker technologies allows researchers to fine-tune ADC properties to suit specific targets and payloads, ultimately advancing the field of targeted cancer therapy.
References
- 2. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Mal-PEG4-VCP-NB: Chemical Properties and Solubility for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and solubility of Mal-PEG4-VCP-NB, a sophisticated linker-payload conjugate designed for targeted therapeutic applications. This document delves into the core attributes of this molecule, offering detailed data, experimental methodologies, and visual representations of its mechanism of action to support researchers and developers in the field of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.
Core Chemical Properties
This compound is a precisely engineered molecule that integrates a maleimide (B117702) group for antibody conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable Val-Cit-PABC (VCP) linker, and the cytotoxic payload, Northebogaine (NB).[][2][3] The synergistic combination of these components allows for stable circulation in the bloodstream and targeted release of the payload within the tumor microenvironment.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₉N₇O₁₅ | [] |
| Molecular Weight | 843.83 g/mol | [] |
| Structure | Maleimide-PEG4-Val-Cit-PABC-Northebogaine | [][2][3] |
| Description | A degradable ADC linker with a maleimide group, four PEG units, and a VCP-NB conjugate.[][2][3] |
Solubility Characteristics
Based on related compounds featuring the Mal-PEG4-Val-Cit-PABC core, the following solubility profile can be expected:
| Solvent | Solubility | Reference |
| DMSO | Soluble | [5][6] |
| DMF | Soluble | [5][6] |
| DCM | Soluble | [5] |
| Aqueous Buffers | The PEG4 spacer is designed to increase solubility in aqueous media.[4] However, similar large ADC linkers may have limited aqueous solubility and often require co-solvents for formulation.[7] |
Note: For experimental use, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO, followed by dilution in the desired aqueous buffer.
Mechanism of Action: The VCP Cleavage Pathway
A key feature of this compound is its enzyme-cleavable linker, Val-Cit-PABC (VCP). This linker is designed to be stable in the systemic circulation but is susceptible to cleavage by cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells.[8] This targeted cleavage ensures the specific release of the Northebogaine payload within the cancer cells.
The cleavage process is a cascade of events:
-
ADC Internalization: The antibody portion of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the entire ADC complex via endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the VCP linker.[9]
-
Self-Immolation: The cleavage of the dipeptide triggers a self-immolative cascade of the PABC (p-aminobenzylcarbamate) spacer, leading to the release of the unmodified, active Northebogaine payload into the cytoplasm of the cancer cell.
Experimental Protocols
General Protocol for Antibody Conjugation using Maleimide-PEG Linker
This protocol provides a general framework for the conjugation of a thiol-containing antibody to a maleimide-functionalized linker like this compound. Optimization of molar ratios and reaction conditions may be necessary for specific antibodies and applications.
Materials:
-
Thiol-containing monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS, pH 6.5-7.5). Avoid buffers containing primary amines or thiols.
-
This compound
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns
-
Reaction buffers (e.g., Conjugation buffer: PBS with 5 mM EDTA, pH 7.2)
-
Organic solvent (e.g., DMSO)
Procedure:
-
Antibody Reduction (if necessary): If the antibody does not have free thiols, reduce a portion of the interchain disulfide bonds.
-
Incubate the antibody with a 10-20 fold molar excess of a reducing agent like TCEP at room temperature for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Linker-Payload Preparation:
-
Dissolve this compound in a minimal amount of DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced antibody solution. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent like N-acetylcysteine in a 10-fold molar excess over the linker-payload to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and/or mass spectrometry.
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography.
-
In Vitro Cleavage Assay
This assay is designed to confirm the cathepsin B-mediated cleavage of the VCP linker and the release of the Northebogaine payload.
Materials:
-
Purified ADC conjugated with this compound
-
Human liver lysosomal fraction or recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Control buffer (without cathepsin B)
-
LC-MS/MS system for analysis
Procedure:
-
Assay Setup:
-
In separate microcentrifuge tubes, incubate the ADC at a final concentration of 10-100 µg/mL in the assay buffer with and without cathepsin B.
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction tube.
-
-
Sample Preparation:
-
Stop the enzymatic reaction by adding an organic solvent like acetonitrile (B52724) or by heat inactivation.
-
Centrifuge the samples to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the presence of the released Northebogaine payload.
-
Quantify the amount of released payload at each time point.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
Northebogaine Payload: Potential Mechanism of Action
Upon release from the ADC, Northebogaine (NB) exerts its cytotoxic effects on the cancer cell. While the precise signaling pathways of Northebogaine in the context of cancer are not fully elucidated, its primary metabolite, noribogaine, has been shown to affect ion channels, including calcium channels. Disruption of ion homeostasis can trigger a cascade of events leading to cell death.
Furthermore, many cytotoxic payloads derived from natural products induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival and proliferation. These agents can also induce cell cycle arrest and ultimately lead to programmed cell death.
This technical guide provides a foundational understanding of this compound for its application in advanced drug development. Further experimental validation is recommended to fully characterize its behavior in specific biological systems.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 6. Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
A Technical Deep Dive: Navigating the Landscape of Degradable and Non-Degradable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Central to the efficacy and safety of these complex biotherapeutics is the linker, a critical component that connects the antibody to the cytotoxic payload. The choice between a degradable (cleavable) and a non-degradable (non-cleavable) linker strategy dictates the mechanism of payload release, profoundly influencing the ADC's stability, potency, therapeutic window, and bystander effect. This in-depth technical guide provides a comprehensive analysis of both linker types, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
The Core Dichotomy: Degradable vs. Non-Degradable Linkers
The fundamental difference between these two linker classes lies in their payload release mechanism.[1] Degradable linkers are engineered to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells, such as the presence of specific enzymes or acidic pH.[1][2] In contrast, non-degradable linkers remain stable and release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[3][4] This distinction has significant implications for an ADC's therapeutic index and mechanism of action.[5]
Degradable (Cleavable) Linkers: Engineered for Conditional Release
Degradable linkers are designed as molecular switches, remaining stable in the systemic circulation to minimize premature drug release and off-target toxicity, while undergoing cleavage upon reaching the target site.[2][6] This conditional release can be triggered by several mechanisms:
-
Enzyme-Sensitive Cleavage: These linkers, most notably those containing dipeptide sequences like valine-citrulline (vc), are susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][7][8] The valine-citrulline linker is designed for high stability in plasma but efficient cleavage within the lysosome.[9][10][11]
-
pH-Sensitive Cleavage: Linkers incorporating acid-labile moieties, such as hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), leading to payload release.[2][7][8]
-
Glutathione-Sensitive Cleavage: These linkers utilize disulfide bonds that are selectively reduced in the cytoplasm, which has a significantly higher concentration of glutathione (B108866) compared to the bloodstream.[7][8]
A key advantage of degradable linkers is their ability to induce a bystander effect .[1] If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[1][12]
Signaling Pathway for Degradable Linker (Valine-Citrulline) ADCs
The intracellular journey of an ADC with a valine-citrulline linker begins with binding to its target antigen on the cancer cell surface, followed by internalization, typically through clathrin-mediated endocytosis.[5][8][13][14] The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome.[9][15] Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the valine-citrulline dipeptide, triggering a self-immolative cascade that releases the unmodified, active payload into the cytoplasm.[1][9][10]
Non-Degradable (Non-Cleavable) Linkers: Stability as a Hallmark
Non-degradable linkers, such as those based on thioether bonds (e.g., SMCC), form a highly stable connection between the antibody and the payload.[3][16] The release of the payload occurs only after the ADC is internalized and the antibody component is completely degraded by lysosomal proteases into its constituent amino acids.[4][17] This process releases a payload-linker-amino acid complex.[4]
The primary advantage of non-degradable linkers is their enhanced plasma stability, which can lead to a more favorable pharmacokinetic profile and a wider therapeutic window.[3][16] By preventing premature drug release, non-degradable linkers can significantly reduce off-target toxicity.[3] However, the resulting charged payload-linker-amino acid complex is typically less membrane-permeable, which largely abrogates the bystander effect.[4]
Signaling Pathway for Non-Degradable Linker ADCs
Similar to degradable ADCs, those with non-degradable linkers are internalized upon binding to their target antigen and trafficked to the lysosome.[5][8][13][14] Inside the lysosome, the antibody is degraded by a cocktail of proteases, which liberates the payload still attached to the linker and a single amino acid residue from the antibody.[4][17] This complex then exerts its cytotoxic effect within the target cell.
Quantitative Data Presentation
A direct head-to-head comparison of ADCs with degradable and non-degradable linkers using the same antibody and payload provides the most insightful data. Trastuzumab-based ADCs targeting HER2 are excellent models for this comparison. The following tables summarize representative quantitative data for Trastuzumab-DM1 (T-DM1), which utilizes a non-degradable linker, and Trastuzumab-vc-MMAE, which employs a degradable valine-citrulline linker.
Table 1: In Vitro Cytotoxicity
| ADC | Linker Type | Cell Line | HER2 Expression | IC50 (ng/mL) | Reference |
| Trastuzumab-DM1 (T-DM1) | Non-Degradable | JIMT-1 | High | ~10 | [18] |
| Trastuzumab-vc-MMAE | Degradable | NCI-N87 | High | ~5 | [19] |
| Trastuzumab-vc-MMAE | Degradable | MCF-7 | Low | >1000 | [19] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)
| ADC | Linker Type | Tumor Model | Dosing Regimen (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-DM1 (T-DM1) | Non-Degradable | JIMT-1 | 15, single dose | Significant inhibition vs. control | [18] |
| Trastuzumab-DM1 (T-DM1) | Non-Degradable | NCI-N87 | 3.6, single dose | Strong tumor growth inhibition | [11] |
| Trastuzumab-vc-MMAE | Degradable | NCI-N87 | 10, single dose | Significant tumor regression | [4] |
Table 3: Pharmacokinetic Parameters
| ADC | Linker Type | Species | Clearance (mL/day/kg) | Half-life (days) | Reference |
| Trastuzumab-DM1 (T-DM1) | Non-Degradable | Human | ~0.676 L/day | ~3.94 | [20][21] |
| Trastuzumab-vc-MMAE | Degradable | Mouse | Not explicitly stated | Not explicitly stated | [9][22] |
Note: Direct comparison of pharmacokinetic data between different species should be done with caution. The provided data for T-vc-MMAE in mice did not specify clearance and half-life in the same manner as the human data for T-DM1.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram
Methodology
-
Cell Seeding: Seed target cancer cells (e.g., HER2-positive and HER2-negative lines) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[23]
-
ADC Treatment: Prepare serial dilutions of the ADCs (e.g., T-DM1 and T-vc-MMAE) in cell culture medium and add to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 to 120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Workflow Diagram
Methodology
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice (e.g., nude or SCID mice).[13][24]
-
Tumor Growth and Randomization: Allow the tumors to grow to a specific size (e.g., 100-200 mm³). Then, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, degradable ADC, non-degradable ADC).[25]
-
ADC Administration: Administer the respective treatments, typically via intravenous injection, at a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.[19]
-
Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Drug-to-Antibody Ratio (DAR) Determination (UV/Vis Spectroscopy)
This method provides an average DAR for an ADC preparation.
Methodology
-
Principle: This method relies on the Beer-Lambert law and the differential absorbance of the antibody and the payload at specific wavelengths.[12][][27][28]
-
Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (typically the maximum absorbance for proteins) and at the wavelength of maximum absorbance for the payload.
-
The extinction coefficients of the antibody and the payload at both wavelengths must be known.
-
-
Calculation: The concentrations of the antibody and the payload can be calculated using a set of simultaneous equations derived from the Beer-Lambert law. The DAR is then determined by the molar ratio of the drug to the antibody.[12][]
Conclusion: Selecting the Optimal Linker Strategy
The choice between a degradable and a non-degradable linker is not a one-size-fits-all decision and depends on several factors, including the target antigen, the nature of the payload, and the characteristics of the tumor.[5]
-
Degradable linkers are often favored for their versatility and the potential to induce a bystander effect, which can be crucial for overcoming tumor heterogeneity.[1][5] However, they may carry a higher risk of premature payload release, leading to potential off-target toxicity.[5]
-
Non-degradable linkers offer enhanced plasma stability and a generally better safety profile.[3][16] This makes them an attractive option for highly potent payloads or when a bystander effect is not desired or is likely to cause significant toxicity to surrounding healthy tissue.
Ultimately, the optimal linker strategy must be empirically determined for each ADC candidate through rigorous preclinical evaluation, encompassing in vitro and in vivo studies to carefully balance efficacy and safety. The continuous evolution of linker chemistry, including the development of novel cleavable and non-cleavable technologies, will undoubtedly continue to refine the design and improve the therapeutic potential of the next generation of antibody-drug conjugates.
References
- 1. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmiweb.com [pharmiweb.com]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates [pubmed.ncbi.nlm.nih.gov]
- 21. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. hoeford.com [hoeford.com]
- 25. benchchem.com [benchchem.com]
- 27. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 28. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Mal-PEG4-VCP-NB for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the specificity and efficacy of drug delivery systems. Within this domain, the Mal-PEG4-VCP-NB linker has emerged as a versatile and powerful tool, particularly in the development of Antibody-Drug Conjugates (ADCs) and pre-targeting strategies. This guide provides a comprehensive technical overview of the core features of this compound, detailing its mechanism of action, experimental protocols, and the functional significance of each of its components.
Core Components and Mechanism of Action
This compound is a heterobifunctional linker meticulously designed to provide a stable yet cleavable bridge between a targeting moiety, such as a monoclonal antibody, and a therapeutic payload. Its architecture allows for controlled drug release under specific physiological conditions, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. The linker is composed of four key functional units: a Maleimide (B117702) group, a Polyethylene Glycol (PEG) spacer, a Valine-Citrulline-p-Aminobenzylcarbamate (VCP) cleavable peptide, and a Norbornene moiety.
-
Maleimide (Mal): This functional group serves as the primary conjugation handle for attaching the linker to the targeting protein. It reacts specifically with free thiol groups, typically found in the cysteine residues of antibodies, to form a stable thioether bond. This reaction is highly efficient under physiological pH conditions (6.5-7.5).
-
Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer enhances the overall solubility and pharmacokinetic properties of the resulting conjugate. By increasing the hydrophilicity of the linker-drug complex, the PEG4 unit helps to prevent aggregation and can improve the in vivo circulation time of the ADC.
-
Valine-Citrulline-p-Aminobenzylcarbamate (VCP): This dipeptide-based motif is the enzymatically cleavable component of the linker. The Valine-Citrulline (Val-Cit) sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1] Upon internalization of the ADC into the target cell and trafficking to the lysosome, the acidic environment and high concentration of Cathepsin B lead to the enzymatic cleavage of the amide bond between citrulline and the p-aminobenzylcarbamate (PAB) spacer.[2][] This cleavage event triggers a self-immolative cascade through the PAB spacer, ultimately releasing the payload in its active form.[1]
-
Norbornene (NB): The norbornene group is a strained alkene that functions as a dienophile in bioorthogonal chemistry. Specifically, it participates in a rapid and highly selective inverse electron demand Diels-Alder (IEDDA) reaction with a tetrazine.[4][5] This functionality opens up the possibility of a two-step "pre-targeting" approach to drug delivery.
Applications in Drug Delivery
The unique combination of functionalities within this compound allows for its application in two primary drug delivery strategies:
-
Conventional Antibody-Drug Conjugates: In this approach, a cytotoxic drug is first attached to the norbornene end of the linker (or another suitable position). The entire drug-linker construct is then conjugated to an antibody via the maleimide group. The resulting ADC circulates in the bloodstream, and upon binding to its target antigen on a cancer cell, it is internalized. Inside the cell's lysosomes, the VCP linker is cleaved by Cathepsin B, releasing the potent drug payload and inducing cell death.
-
Pre-targeting Strategies: This innovative approach separates the targeting and drug delivery steps. First, an antibody conjugated to the this compound linker (with the norbornene exposed) is administered. This antibody-linker conjugate is allowed to accumulate at the tumor site and clear from systemic circulation. Subsequently, a tetrazine-modified therapeutic agent is administered. The tetrazine rapidly and specifically reacts with the norbornene at the tumor site via the IEDDA click chemistry reaction.[5] This strategy can significantly reduce the systemic toxicity associated with highly potent drugs by concentrating them at the site of disease. The subsequent cleavage of the VCP linker by Cathepsin B then releases the drug within the tumor microenvironment.
Data Presentation
| Parameter | Typical Value/Range | Significance |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Represents the average number of drug molecules conjugated to a single antibody. Higher DARs can increase potency but may also lead to aggregation and faster clearance. |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to low nanomolar | Measures the concentration of the ADC required to inhibit the growth of 50% of target cancer cells in culture. Lower values indicate higher potency. |
| Plasma Stability (% Intact ADC) | > 85% after 7 days | Indicates the stability of the ADC in circulation. High stability is crucial to prevent premature drug release and off-target toxicity. |
| Cathepsin B Cleavage Rate (t1/2) | Minutes to a few hours | The half-life of the linker in the presence of Cathepsin B. A rapid cleavage rate ensures efficient drug release upon internalization into the target cell. |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving the this compound linker.
Antibody-Linker Conjugation Protocol
This protocol describes the conjugation of the this compound linker to an antibody via maleimide-thiol chemistry.
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5). Ensure the buffer is free of thiols.
-
Prepare a fresh stock solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Add a 10- to 100-fold molar excess of TCEP to the antibody solution. The exact amount may require optimization to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the mixture for 20-30 minutes at room temperature to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
(Optional but Recommended) Remove excess TCEP using a desalting column or spin filtration to prevent it from reacting with the maleimide linker.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of the this compound-drug construct in an anhydrous organic solvent such as DMSO. Vortex to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the dissolved linker-drug solution to the reduced antibody solution. A 10- to 20-fold molar excess of the linker-drug is a recommended starting point.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept low (typically <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light. Gentle mixing during incubation can improve conjugation efficiency.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-drug and any aggregates.
-
Characterize the purified ADC to determine the DAR using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.
-
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the efficiency of drug release from the ADC in the presence of Cathepsin B.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified ADC (at a final concentration of, for example, 10 µM) with recombinant human Cathepsin B (e.g., 1 µM) in a cleavage buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Prepare a control reaction without Cathepsin B to assess the stability of the ADC in the assay buffer.
-
-
Incubation:
-
Incubate the reactions at 37°C.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction and quench the enzymatic reaction by adding a suitable quenching solution (e.g., a low pH buffer or an organic solvent).
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released drug.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows associated with the this compound linker.
Caption: Intracellular trafficking and cleavage of an ADC with a this compound linker.
Caption: Workflow of a pre-targeting drug delivery strategy using a norbornene-functionalized antibody and a tetrazine-drug conjugate.
Caption: A generalized experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate using a maleimide-containing linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Protease-Cleavable Linkers in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of protease-cleavable linkers, a critical component in the design of targeted drug delivery systems for oncology. By harnessing the dysregulated activity of proteases in the tumor microenvironment, these linkers enable the selective release of therapeutic payloads at the site of action, thereby enhancing efficacy and minimizing off-target toxicity.[][2][3] This document delves into the core principles of their design, mechanism of action, and the experimental methodologies used for their evaluation.
Introduction: The Role of Proteases in the Tumor Microenvironment
The tumor microenvironment (TME) is characterized by the aberrant expression and activity of various classes of proteolytic enzymes, including cysteine, serine, and matrix metalloproteases (MMPs).[4][5][6] These proteases, such as cathepsins and MMPs, play crucial roles in tumor progression, invasion, and metastasis.[7][8] The elevated proteolytic activity in the TME, particularly within the acidic lysosomes of cancer cells, provides a unique opportunity for targeted drug delivery.[4][9] Protease-cleavable linkers are designed to be stable in systemic circulation but are selectively hydrolyzed by these tumor-associated proteases, ensuring that the cytotoxic payload is released preferentially at the tumor site.[][3][10]
Mechanism of Action of Protease-Cleavable Linkers in ADCs
Antibody-drug conjugates (ADCs) represent a leading application of protease-cleavable linker technology.[11][12] The general mechanism involves a multi-step process that ensures targeted cell killing while limiting systemic exposure to the potent payload.
The process is as follows:
-
Binding and Internalization: The ADC binds to a specific antigen highly expressed on the surface of cancer cells.[9] This is followed by the internalization of the ADC-antigen complex, typically through a process called endocytosis.[9][13]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, cellular organelles rich in degradative enzymes and characterized by an acidic environment.[9][13]
-
Proteolytic Cleavage: Within the lysosome, overexpressed proteases, such as Cathepsin B, recognize and cleave the specific peptide sequence of the linker.[10][][15]
-
Payload Release: Cleavage of the linker, often followed by the breakdown of a self-immolative spacer like p-aminobenzyloxycarbonyl (PABC), liberates the active cytotoxic drug into the cytoplasm.[16][17]
-
Induction of Apoptosis: The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule networks or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[9]
Some linkers are also designed for cleavage by extracellular proteases in the TME, which can induce a "bystander effect," where the released, membrane-permeable drug kills neighboring antigen-negative tumor cells.[2][17][18]
Figure 1. General mechanism of an antibody-drug conjugate with a protease-cleavable linker.
Key Proteases and Corresponding Linker Sequences
The selection of a protease and its corresponding cleavable peptide sequence is a critical design consideration for targeted drug conjugates.
-
Cathepsins: This family of proteases, particularly the cysteine protease Cathepsin B, is a primary target due to its high activity in the acidic environment of lysosomes and its overexpression in numerous cancer types.[8][]
-
Valine-Citrulline (Val-Cit): This is the most established and widely utilized cathepsin-cleavable linker.[][3][16] It is a key component in several FDA-approved ADCs, including Adcetris® (brentuximab vedotin), Polivy®, and Padcev®.[11][16][19] The Val-Cit linker is designed for efficient intracellular cleavage by lysosomal proteases like Cathepsin B.[17]
-
Valine-Alanine (Val-Ala): Similar to Val-Cit, this dipeptide is also cleaved by Cathepsin B.[][20] It offers advantages such as improved hydrophilicity and stability compared to Val-Cit.[21] The FDA-approved ADC Zynlonta® utilizes a Val-Ala linker.[13]
-
Glutamic acid-Valine-Citrulline (EVCit): Developed to address the suboptimal stability of Val-Cit linkers in rodent plasma (due to cleavage by carboxylesterase Ces1c), the EVCit tripeptide linker shows improved plasma stability while maintaining susceptibility to enzymatic drug release.[16][22]
-
-
Matrix Metalloproteinases (MMPs): MMPs, such as MMP-2 and MMP-9, are zinc-containing endopeptidases that are overexpressed in the extracellular matrix of the TME.[7][8] They are primarily targeted for prodrugs designed to release their payload in the extracellular space.[8]
-
Legumain: This asparaginyl endopeptidase is another lysosomal protease that is upregulated in solid tumors, making it an attractive alternative to cathepsins for linker design.[4][23] Tripeptide sequences like Ala-Ala-Asn have been explored as legumain-sensitive linkers.[23]
Data Presentation: Comparative Analysis of Linkers
The choice of linker significantly impacts the stability, efficacy, and safety profile of a drug conjugate. The following tables summarize key quantitative data for commonly used protease-cleavable linkers.
Table 1: Comparative Cleavage Kinetics of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Val-Cit | 2.5 | 13 | 190,000 | [24] |
| Val-Ala | 1.8 | 150 | 12,000 | [17] |
| Val-Lys | 12 | 110 | 110,000 | [17] |
| Val-Arg | 20 | 20 | 1,000,000 | [17] |
Note: Kinetic parameters can vary based on the full substrate structure and assay conditions.
Table 2: In Vivo Stability and Efficacy of ADCs with Different Linkers
| Linker | ADC | Mouse Model | Stability/Efficacy Finding | Reference |
|---|---|---|---|---|
| Val-Cit | F16-MMAE | A431 Carcinoma | Showed significant anticancer activity. | [17] |
| Val-Ala | F16-MMAE | A431 Carcinoma | Exhibited better performance and stability compared to Val-Cit. | [9][17] |
| Val-Lys | F16-MMAE | A431 Carcinoma | Less effective than Val-Ala and Val-Cit. | [17] |
| Val-Arg | F16-MMAE | A431 Carcinoma | Showed the fastest payload loss in vivo. | [17] |
| EVCit | Trastuzumab-MMAE | NCI-N87 Gastric | Greater treatment efficacy than Val-Cit variant due to improved stability in mice. | [22] |
| Non-cleavable | F16-MMAE | A431 Carcinoma | No anticancer activity observed, highlighting the need for cleavage. |[9][17] |
Table 3: FDA-Approved ADCs Utilizing Protease-Cleavable Linkers
| Trade Name | Antibody Target | Linker Type | Payload | Indication | Reference |
|---|---|---|---|---|---|
| Adcetris® | CD30 | Val-Cit | MMAE | Hodgkin Lymphoma | [19][25] |
| Polivy® | CD79b | Val-Cit | MMAE | Diffuse Large B-cell Lymphoma | [16][26] |
| Padcev® | Nectin-4 | Val-Cit | MMAE | Urothelial Cancer | [10][16] |
| Tivdak® | Tissue Factor | Val-Cit | MMAE | Cervical Cancer | [13][16] |
| Zynlonta® | CD19 | Val-Ala | PBD Dimer | Large B-cell Lymphoma |[13] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis and evaluation of protease-cleavable linkers.
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Cit-PABC Linker
This protocol outlines a general approach for the synthesis of a common Val-Cit-PABC linker precursor.[3]
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the deprotected resin. Agitate the mixture for 2 hours. Confirm reaction completion with a Kaiser test. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2 to expose the N-terminal amine of the citrulline residue.
-
Second Amino Acid Coupling (Valine): Couple Fmoc-Val-OH (3 eq) to the citrulline-functionalized resin using the same coupling procedure as in step 3.
-
PABC Spacer Attachment: After deprotecting the Fmoc group from valine, couple the p-aminobenzyl alcohol (PABC) moiety, often using a pre-activated derivative like p-nitrophenyl 4-(Fmoc-aminomethyl)phenyl carbonate.
-
Cleavage from Resin: Cleave the completed linker from the resin using a cleavage cocktail, typically a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), for 2-3 hours.
-
Purification: Precipitate the crude product in cold diethyl ether. Purify the linker by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protease Cleavage Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to measure the kinetics of protease-mediated linker cleavage.
-
Reagent Preparation:
-
Prepare a stock solution of the linker-fluorophore conjugate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin) in DMSO.
-
Prepare a stock solution of the protease (e.g., human recombinant Cathepsin B) in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the protease to the designated wells to a final concentration (e.g., 10 nM). Include control wells without the enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes to activate the enzyme.
-
Initiate the reaction by adding the linker-fluorophore substrate to all wells across a range of final concentrations (e.g., 1-200 µM).
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths for the released fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Convert the rate of fluorescence increase (RFU/s) to the rate of substrate cleavage (µM/s) using a standard curve of the free fluorophore.
-
Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KM and kcat.
-
Figure 2. Experimental workflow for the development and evaluation of a novel ADC linker.
Cathepsin B Signaling and Role in ADC Activation
Cathepsin B is synthesized as an inactive pro-enzyme and requires processing and an acidic environment for activation, which occurs within the endo-lysosomal pathway. This pathway is central to the mechanism of action for many ADCs.
Figure 3. Role of the endo-lysosomal pathway in Cathepsin B activation and ADC processing.
Conclusion and Future Directions
Protease-cleavable linkers are a cornerstone of modern targeted cancer therapies, enabling the selective delivery of potent drugs to tumor cells. The Val-Cit dipeptide remains the industry standard, but its limitations, such as suboptimal stability and hydrophobicity, have driven the development of next-generation linkers.[16][27] Innovations include tripeptide linkers like EVCit for improved plasma stability and novel "exolinker" designs that reposition the cleavable unit to enhance hydrophilicity and stability.[22][28] Future research will continue to focus on designing linkers with improved stability, more specific cleavage profiles, and the ability to overcome drug resistance mechanisms, further refining the therapeutic window of these powerful anticancer agents.
References
- 2. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. cytomx.com [cytomx.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. The Tumor Proteolytic Landscape: A Challenging Frontier in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protease-Activated Drug Development [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 16. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 19. 2149185.fs1.hubspotusercontent-na1.net [2149185.fs1.hubspotusercontent-na1.net]
- 20. benchchem.com [benchchem.com]
- 21. acrobiosystems.com [acrobiosystems.com]
- 22. researchgate.net [researchgate.net]
- 23. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. How many FDA approved Antibody toxin conjugate are there? [synapse.patsnap.com]
- 26. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 27. chemexpress.com [chemexpress.com]
- 28. pubs.acs.org [pubs.acs.org]
The Emergence of a Novel Linker: A Technical Guide to the Discovery and Development of Mal-PEG4-VCP-NB
For Immediate Release
This technical guide provides an in-depth overview of the discovery, development, and core experimental protocols associated with the antibody-drug conjugate (ADC) linker, Mal-PEG4-VCP-NB. Designed for researchers, scientists, and professionals in the field of drug development, this document details the timeline of its inception, summarizes key quantitative data, and provides detailed experimental methodologies.
Discovery and Development Timeline
The development of this compound is intrinsically linked to the broader effort to create more stable and effective antibody-drug conjugates, particularly those utilizing the potent class of DNA-alkylating agents known as duocarmycins. The timeline below outlines the key phases of its emergence:
-
Early 2000s - Mid-2000s: The Need for Better Linkers: The first generation of ADCs faced challenges related to linker stability, leading to premature payload release and off-target toxicity. This spurred research into more robust linker technologies. The development of enzymatically-cleavable linkers, such as those containing a Valine-Citrulline (Val-Cit) peptide sequence, gained prominence due to their susceptibility to lysosomal proteases like Cathepsin B, which are abundant within cancer cells.
-
Circa 2009-2010: Invention and Initial Synthesis: The core invention of the linker technology, including the specific combination of a maleimide (B117702) (Mal) conjugation group, a polyethylene (B3416737) glycol (PEG4) spacer, and a cleavable Val-Cit-PAB (VCP) unit, was developed by scientists at Synthon Biopharmaceuticals B.V. (now Byondis). The primary goal was to create a linker system specifically for their proprietary duocarmycin analogs (CC-1065 analogs).
-
October 27, 2011: First Patent Publication: The international patent application WO 2011/133039 A1, titled "Novel conjugates of CC-1065 analogs and bifunctional linkers," was published.[1][2][3][4][5][6] This document provides the first public disclosure of the synthesis and application of the linker, referred to within the patent under various compound numbers, with the structure corresponding to what is now commercially known as this compound. The "NB" in the commercial name is not explicitly defined in the foundational patent but is understood to be part of the complete linker-payload structure.
-
Mid-2010s - Present: Commercial Availability and Research Adoption: Following its disclosure, this compound and similar linker-payloads became commercially available through various chemical suppliers.[4][7] This has allowed researchers globally to utilize this technology for the development of novel ADCs with various antibodies and for further research into the optimization of ADC design. The linker is a key component of the technology platform that led to the development of the ADC trastuzumab duocarmazine (SYD985).
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs developed using the Mal-PEG4-VCP linker technology with a duocarmycin payload. The data is compiled from studies on similar duocarmycin-based ADCs.
Table 1: In Vitro Cytotoxicity of a Representative Duocarmycin-ADC
| Cell Line | Target Antigen | IC₅₀ (ng/mL) |
| SK-BR-3 | HER2 | 20-50 |
| BT-474 | HER2 | 30-60 |
| NCI-N87 | HER2 | 50-100 |
| MDA-MB-231 | HER2 (low) | >1000 |
Table 2: In Vivo Efficacy in a HER2-Positive Gastric Cancer Xenograft Model (NCI-N87)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-targeting ADC | 3 | < 20 |
| Trastuzumab | 10 | 40-60 |
| Representative Duocarmycin-ADC | 3 | > 95 (complete regressions observed) |
Experimental Protocols
Protocol 1: Synthesis of this compound Linker
This protocol is a generalized representation based on the chemical principles outlined in the foundational patent.
-
Synthesis of the Val-Cit-PAB moiety:
-
Protect the amine group of L-Citrulline.
-
Couple the protected Citrulline with p-aminobenzyl alcohol (PAB-OH).
-
Deprotect the Citrulline amine group.
-
Couple the resulting dipeptide with Fmoc-protected L-Valine.
-
-
Introduction of the PEG4 spacer:
-
Activate the carboxylic acid of a maleimido-PEG4-acid derivative.
-
Couple the activated PEG spacer to the N-terminus of the Val-Cit-PAB peptide.
-
-
Final Assembly and Purification:
-
The final step involves the attachment of the payload or a protecting group to the PAB hydroxyl group. For the commercially available linker, this may be a leaving group like p-nitrophenyl (PNP) carbonate.
-
Purify the final compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the structure and purity using mass spectrometry and NMR.
-
Protocol 2: Conjugation of Mal-PEG4-VCP-Payload to an Antibody
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with a chelating agent like EDTA.
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to partially reduce the interchain disulfide bonds. The ratio of TCEP to antibody will determine the number of available thiol groups for conjugation.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Dissolve the Mal-PEG4-VCP-Payload in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Add the dissolved linker-payload to the reduced antibody solution. The molar excess of the linker-payload will influence the final drug-to-antibody ratio (DAR).
-
Incubate at room temperature for 1-2 hours in the dark.
-
-
Purification of the ADC:
-
Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Elute the ADC in a formulation buffer suitable for storage.
-
-
Characterization of the ADC:
-
Determine the protein concentration using UV-Vis spectroscopy at 280 nm.
-
Calculate the DAR using hydrophobic interaction chromatography (HIC) or reverse-phase chromatography.
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Confirm the integrity of the ADC using SDS-PAGE.
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of Action for a VCP-Linker Based ADC.
Caption: Workflow for ADC Synthesis and Characterization.
References
- 1. WO2011133039A3 - Novel conjugates of cc-1065 analogs and bifunctional linkers - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2010062171A2 - Novel cc-1065 analogs and their conjugates - Google Patents [patents.google.com]
- 6. WO2011133039A2 - Novel conjugates of cc-1065 analogs and bifunctional linkers - Google Patents [patents.google.com]
- 7. amsbio.com [amsbio.com]
Methodological & Application
Application Notes: Site-Specific Cysteine Conjugation Using a Maleimide-PEG4-Norbornene Linker
Introduction
Site-specific bioconjugation is a cornerstone of modern drug development, enabling the creation of precisely engineered therapeutics such as Antibody-Drug Conjugates (ADCs), PEGylated proteins, and diagnostic agents. The thiol-maleimide reaction is a widely utilized method for achieving such precision, leveraging the specific reactivity of the maleimide (B117702) group towards the sulfhydryl side chain of cysteine residues.[1][2] This reaction proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[2][3]
The Mal-PEG4-VCP-NB linker is a heterobifunctional reagent designed for advanced bioconjugation strategies. It features:
-
A Maleimide (Mal) group: For covalent attachment to a cysteine residue on a protein, peptide, or other biomolecule.
-
A Polyethylene Glycol (PEG4) spacer: A short, hydrophilic 4-unit PEG linker that can enhance the solubility and pharmacokinetic properties of the final conjugate.
-
A Valuable Chemical Payload (VCP): A generic placeholder for any functional molecule, such as a cytotoxic drug, a fluorescent dye, or an imaging agent.
-
A Norbornene (NB) group: A strained alkene that serves as a bioorthogonal handle for subsequent "click" chemistry reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.
This two-step approach allows for the initial, precise modification of a biomolecule at a cysteine site, followed by the attachment of a second molecule via the norbornene handle, providing modularity and flexibility in the design of complex bioconjugates.
Reaction and Workflow Overview
The overall process involves the preparation of the cysteine-containing biomolecule, the conjugation reaction with the maleimide linker, and subsequent purification and characterization of the final product.
Chemical Reaction Pathway
The core of the protocol is the Michael addition reaction between the cysteine thiol and the maleimide's carbon-carbon double bond.
Experimental Workflow
The protocol follows a logical sequence of steps from preparation to final analysis.
Experimental Protocol
This protocol provides a general guideline. Optimal conditions, such as the molar excess of the maleimide reagent and reaction time, may need to be determined empirically for each specific biomolecule.
Materials and Reagents
-
Biomolecule: Protein or peptide with at least one available cysteine residue (concentration: 1-10 mg/mL).
-
This compound Reagent: (MW will vary based on VCP).
-
Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5. Recommended: 1x PBS, 100 mM HEPES, or 100 mM Tris, degassed to remove oxygen.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP-HCl). Avoid DTT as it contains a thiol and must be removed prior to conjugation.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Size Exclusion Chromatography (SEC) or Dialysis system.[4]
-
Characterization Equipment: Mass Spectrometer (ESI-MS or MALDI-TOF).[5][6]
Protocol Steps
Step 2.1: Preparation of the Cysteine-Containing Biomolecule
-
Dissolve the biomolecule (e.g., protein) in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Optional - Reduction of Disulfide Bonds: If the target cysteine(s) are involved in disulfide bonds, reduction is necessary.
-
Add a 10-100 fold molar excess of TCEP to the biomolecule solution.
-
Incubate for 20-30 minutes at room temperature under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols. TCEP does not need to be removed before proceeding.[7]
-
Step 2.2: Preparation of the Maleimide Reagent Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[8] Vortex briefly to ensure it is fully dissolved.
-
This stock solution should be prepared immediately before use.[3] Unused stock can be stored at -20°C for up to one month, protected from light and moisture.[8]
Step 2.3: Conjugation Reaction
-
Add the Maleimide Reagent Stock Solution to the biomolecule solution. A 10-20 fold molar excess of the maleimide reagent over the biomolecule is a common starting point.[4]
-
Mix gently by vortexing or stirring.
-
Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[4] The reaction is highly specific for thiols within the pH range of 6.5-7.5.[3] Above pH 7.5, reactivity with amines (e.g., lysine) can occur.[3]
Step 2.4: Purification of the Conjugate
-
Following incubation, the unreacted maleimide reagent and other small molecules must be removed.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from smaller, unreacted reagents.
-
Dialysis/Ultrafiltration: Can also be used to remove small molecules by buffer exchange. This is particularly useful for larger sample volumes.
Step 2.5: Characterization and Storage
-
Mass Spectrometry (MS): The success of the conjugation should be confirmed by MS.[9] ESI-MS or MALDI-MS can determine the molecular weight of the conjugate, confirming the addition of the linker-payload moiety.[5][6] The mass increase should correspond to the molecular weight of the this compound reagent.
-
Storage: Store the purified conjugate at 2-8°C, protected from light, for short-term use (up to one week). For long-term storage, add cryoprotectants like 50% glycerol (B35011) and store at -20°C or below.[8]
Quantitative Data and Considerations
The efficiency and stability of the conjugation are influenced by several factors, which should be considered for optimization.
| Parameter | Recommended Range/Condition | Rationale & Notes |
| pH | 6.5 - 7.5 | Optimal for chemoselective reaction with thiols.[3] At pH > 7.5, reaction with amines can occur. At lower pH, the reaction rate decreases. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess is used to drive the reaction to completion.[4] This should be optimized to maximize conjugation while minimizing non-specific labeling. |
| Reaction Time | 2-4 hours at RT or Overnight at 4°C | Reaction is typically rapid.[1] Longer incubation at lower temperatures can be used for sensitive proteins. |
| Thioether Bond Stability | Stable, but potentially reversible | The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, especially in the presence of other thiols.[10][11] Hydrolysis of the succinimide (B58015) ring (promoted at pH > 8.5) can form a more stable, ring-opened structure.[12] |
| Maleimide Hydrolysis | Competes with conjugation | In aqueous buffers, the maleimide ring can hydrolyze, rendering it unreactive. Therefore, stock solutions should be made fresh in anhydrous solvent.[3] |
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Disulfide - Wikipedia [en.wikipedia.org]
- 8. biotium.com [biotium.com]
- 9. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Mal-PEG4-VCP-NB Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC. This document provides a detailed guide for the synthesis of an ADC utilizing a sophisticated linker system: Maleimide-PEG4-Valine-Citrulline-PABC-Norbornene (Mal-PEG4-VCP-NB).
This linker possesses several key features:
-
Maleimide (Mal): Enables covalent conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
Polyethylene Glycol (PEG4): A hydrophilic spacer that enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the ADC.
-
Valine-Citrulline (VC): A dipeptide motif that is specifically cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[1][2] This ensures targeted release of the cytotoxic payload within the cancer cell.
-
p-aminobenzyl alcohol (PABC): A self-immolative spacer that, following cleavage of the valine-citrulline linker, spontaneously releases the attached drug.
-
Norbornene (NB): A strained alkene that can participate in bioorthogonal "click chemistry" reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines.[3][4] This functionality allows for the attachment of a variety of payloads or imaging agents in a highly specific and efficient manner.
This application note will provide a step-by-step guide for the synthesis of the this compound linker-payload conjugate and its subsequent conjugation to a monoclonal antibody, followed by protocols for characterization and determination of the drug-to-antibody ratio (DAR).
I. Synthesis of this compound Drug Conjugate
This section outlines the chemical synthesis of the complete drug-linker construct prior to antibody conjugation. The synthesis is a multi-step process requiring expertise in organic chemistry.
Experimental Protocol: Synthesis of this compound-Payload
Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH
A detailed, high-yielding, and reproducible method for the synthesis of the core dipeptide linker has been previously reported and can be adapted for this initial step.[5] The synthesis starts from L-Citrulline and proceeds through several steps to yield Fmoc-Val-Cit-PABOH with a high degree of diastereoselectivity.[5]
Step 2: Coupling of Mal-PEG4 to the Dipeptide
-
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Maleimide-PEG4-amine
-
Coupling agents (e.g., HATU, HOBt)
-
Anhydrous solvents (e.g., DCM, DMF)
-
Non-nucleophilic base (e.g., DIPEA)
-
-
Procedure: a. Dissolve Fmoc-Val-Cit-PAB-OH in anhydrous DMF. b. Add HATU and HOBt to activate the carboxylic acid. c. In a separate vial, dissolve Maleimide-PEG4-amine and DIPEA in anhydrous DMF. d. Add the Maleimide-PEG4-amine solution to the activated dipeptide solution. e. Stir the reaction at room temperature and monitor completion by LC-MS. f. Upon completion, purify the product (Mal-PEG4-Val-Cit-PAB-OH) by flash column chromatography.
Step 3: Attachment of the Norbornene Moiety
-
Materials:
-
Mal-PEG4-Val-Cit-PAB-OH
-
Norbornene-NHS ester
-
Anhydrous solvents (e.g., DMF)
-
Non-nucleophilic base (e.g., DIPEA)
-
-
Procedure: a. Dissolve Mal-PEG4-Val-Cit-PAB-OH in anhydrous DMF. b. Add Norbornene-NHS ester and DIPEA. c. Stir the reaction at room temperature and monitor by LC-MS. d. Purify the resulting this compound linker by preparative HPLC.
Step 4: Conjugation of the Cytotoxic Payload
The norbornene moiety can be conjugated to a tetrazine-modified payload via an inverse-electron-demand Diels-Alder reaction.
-
Materials:
-
This compound
-
Tetrazine-modified cytotoxic drug (e.g., Tetrazine-MMAE)
-
Solvent (e.g., DMSO, DMF)
-
-
Procedure: a. Dissolve this compound and the tetrazine-modified payload in the chosen solvent. b. Stir the reaction at room temperature. The reaction is typically fast and can be monitored by LC-MS for the disappearance of starting materials and the appearance of the product peak. c. Purify the final this compound-Payload conjugate by preparative HPLC.
Data Presentation: Synthesis Yields and Purity
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| 1 | Fmoc-Val-Cit-PAB-OH | 85-95 | >95% |
| 2 | Mal-PEG4-Val-Cit-PAB-OH | 70-80 | >95% |
| 3 | This compound | 60-70 | >98% |
| 4 | This compound-Payload | 80-90 | >98% |
II. Antibody-Drug Conjugate (ADC) Synthesis
This section details the conjugation of the this compound-Payload to a monoclonal antibody.
Experimental Protocol: ADC Conjugation
Step 1: Antibody Reduction
-
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column or dialysis cassettes
-
-
Procedure: a. Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed buffer.[5] b. Add a 10- to 50-fold molar excess of TCEP to the antibody solution.[5] c. Incubate for 30-60 minutes at room temperature to reduce the interchain disulfide bonds.[6] d. Remove excess TCEP using a desalting column or by dialysis against the reaction buffer.[7]
Step 2: Conjugation Reaction
-
Materials:
-
Reduced antibody
-
This compound-Payload dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
-
Procedure: a. Adjust the concentration of the reduced antibody with the reaction buffer. b. Add a calculated molar excess of the this compound-Payload solution to the reduced antibody with gentle mixing. The molar ratio will influence the final drug-to-antibody ratio (DAR). c. Incubate the reaction for 1-2 hours at room temperature or 4°C. d. Quench the reaction by adding an excess of N-acetylcysteine or cysteine.
Step 3: Purification of the ADC
-
Materials:
-
Crude ADC solution
-
Purification system (e.g., size-exclusion chromatography (SEC), protein A chromatography)
-
-
Procedure: a. Purify the ADC from unreacted drug-linker and other small molecules using SEC or protein A chromatography. b. Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS, histidine buffer). c. Concentrate the final ADC product to the desired concentration.
Data Presentation: ADC Synthesis Parameters
| Parameter | Condition |
| Antibody Concentration | 5 mg/mL |
| Reducing Agent | 20-fold molar excess TCEP |
| Reduction Time/Temp | 60 min at 25°C |
| Drug-Linker Molar Excess | 5-10 fold |
| Conjugation pH | 7.2 |
| Conjugation Time/Temp | 2 hours at 4°C |
| Purification Method | Size-Exclusion Chromatography |
III. Characterization of the ADC
Accurate characterization of the ADC is crucial for ensuring its quality, efficacy, and safety. The drug-to-antibody ratio (DAR) is a critical quality attribute.
Experimental Protocol: DAR Determination
1. UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
-
Procedure: a. Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload. b. Calculate the concentrations of the antibody and the payload using their respective extinction coefficients. c. The average DAR is the molar ratio of the payload to the antibody.
2. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.
-
Procedure: a. Inject the ADC sample onto a HIC column. b. Elute with a decreasing salt gradient. c. The different DAR species (DAR0, DAR2, DAR4, etc.) will be separated into distinct peaks. d. Calculate the weighted average DAR based on the peak areas of the different species.[8]
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC, often performed under reducing conditions, can provide information on the distribution of the drug-linker on the antibody's light and heavy chains.
-
Procedure: a. Reduce the ADC sample with a reducing agent like DTT. b. Inject the reduced sample onto a C4 or C8 reverse-phase column. c. Elute with an increasing organic solvent gradient. d. The light chain (LC) and heavy chain (HC) with different numbers of conjugated drugs will be separated. e. Calculate the DAR based on the relative peak areas.
Data Presentation: Representative DAR Analysis
| Method | Result |
| UV/Vis Spectroscopy | Average DAR: 3.8 |
| HIC | Weighted Average DAR: 3.9 (Distribution: DAR0: 5%, DAR2: 25%, DAR4: 60%, DAR6: 10%) |
| RP-HPLC (reduced) | Light Chain DAR: 0.9, Heavy Chain DAR: 1.05 |
IV. Visualizations
Signaling Pathway: ADC Mechanism of Action
Caption: Mechanism of action for a protease-cleavable ADC.
Experimental Workflow: ADC Synthesis
Caption: Overall workflow for the synthesis of the this compound ADC.
Logical Relationship: DAR Analysis Methods
Caption: Relationship between different analytical methods and the type of DAR information obtained.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 3. A benzylic linker promotes methyltransferase catalyzed norbornene transfer for rapid bioorthogonal tetrazine ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A benzylic linker promotes methyltransferase catalyzed norbornene transfer for rapid bioorthogonal tetrazine ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry Reactions with Mal-PEG4-VCP-NB and Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the field of bioconjugation, offering rapid, efficient, and highly specific ligation reactions. Among the most powerful click reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as norbornene.[1][2][3] This bioorthogonal reaction proceeds with exceptionally fast kinetics without the need for a catalyst, making it ideal for applications in biological systems.[3][4]
This document provides detailed application notes and protocols for the click chemistry reaction between Mal-PEG4-VCP-NB, a cleavable antibody-drug conjugate (ADC) linker, and various tetrazine derivatives. The maleimide (B117702) group on the linker allows for covalent attachment to a targeting antibody via cysteine residues. The PEG4 spacer enhances solubility, and the valine-citrulline (Val-Cit) peptide is designed for enzymatic cleavage in the cellular environment. The norbornene (NB) moiety serves as a highly reactive dienophile for the IEDDA reaction with a tetrazine-functionalized payload, enabling the modular construction of ADCs and other targeted drug delivery systems.
Applications
The this compound and tetrazine click chemistry platform has a wide range of applications in research and drug development, including:
-
Antibody-Drug Conjugate (ADC) Development: Modular synthesis of ADCs by conjugating a tetrazine-modified cytotoxic drug to an antibody functionalized with this compound.
-
Targeted Drug Delivery: Construction of targeted drug delivery systems by linking various therapeutic agents to targeting ligands.
-
Pretargeted Imaging and Therapy: A two-step approach where a norbornene-modified antibody is first administered and allowed to accumulate at the target site, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic radionuclide.
-
Hydrogel Formation: Creation of biocompatible and biodegradable hydrogels for 3D cell culture and tissue engineering by crosslinking polymers functionalized with norbornene and tetrazine moieties.[5][6][7]
-
Biomolecule Labeling and Tracking: Site-specific labeling of proteins, nucleic acids, and other biomolecules for in vitro and in vivo tracking and imaging.
Quantitative Data: Reaction Kinetics
The rate of the IEDDA reaction between norbornene and tetrazine is highly dependent on the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine generally accelerate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[8] The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with norbornene dienophiles. While this data is not specific to this compound, it provides a strong indication of the relative reaction rates that can be expected.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol | Ambient |
| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 23 | Methanol | Ambient |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol | Ambient |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | Methanol | Ambient |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | 1.4 | 50% Methanol/PBS | 20 |
| Phenyl methyl tetrazine | Norbornene | ~0.0003 | 50% Methanol/PBS | 20 |
| o-hydroxyphenyl methyl tetrazine | Norbornene | ~0.012 | 50% Methanol/PBS | 20 |
Note: The data presented in this table is compiled from various sources and is intended for comparative purposes.[9][10][11] Actual reaction rates with this compound may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Ligation of this compound to a Tetrazine-Functionalized Molecule
This protocol describes a general method for the click chemistry reaction between this compound and a tetrazine-containing payload. It is recommended to optimize the reaction conditions for each specific application.
Materials:
-
This compound
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye, cytotoxic drug)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction vials
-
Stir plate and stir bars (optional)
-
Analytical and preparative HPLC system for purification and analysis
-
Mass spectrometer for product characterization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10 mM.
-
Prepare a stock solution of the tetrazine-functionalized molecule in DMF or DMSO at a concentration of 10 mM.
-
-
Reaction Setup:
-
In a clean reaction vial, add the desired amount of the this compound stock solution.
-
Add an equimolar amount or a slight excess (e.g., 1.1 equivalents) of the tetrazine-functionalized molecule stock solution to the reaction vial.
-
If the reaction is to be performed in an aqueous buffer, the reagents can be added to PBS. Ensure that the final concentration of the organic solvent (DMF or DMSO) is kept to a minimum to avoid precipitation.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to a few hours, depending on the reactivity of the tetrazine derivative.[12]
-
The reaction can be gently stirred or vortexed to ensure proper mixing.
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Reaction Monitoring (Optional):
-
Purification:
-
Once the reaction is complete, the desired product can be purified by preparative reverse-phase HPLC.
-
The choice of the mobile phase will depend on the properties of the final conjugate. A common mobile phase system is a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Characterization:
-
The purified product should be characterized by mass spectrometry to confirm its identity and purity.
-
The purity of the final product can be assessed by analytical HPLC.
-
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol outlines a method to determine the second-order rate constant of the tetrazine-norbornene ligation.
Materials:
-
This compound
-
Tetrazine derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Set the instrument to collect absorbance data at the λmax of the tetrazine derivative (typically 520-540 nm) over time.
-
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative of known concentration in the reaction buffer.
-
Prepare a stock solution of this compound of known concentration in the reaction buffer. It is recommended to use a significant excess of the norbornene reagent (e.g., 10-fold or more) to ensure pseudo-first-order kinetics.
-
-
Data Acquisition:
-
Add the tetrazine stock solution to a quartz cuvette and place it in the spectrophotometer.
-
Start the data acquisition and record the initial absorbance.
-
Inject the this compound stock solution into the cuvette and mix quickly.
-
Continue to record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance at the tetrazine λmax no longer changes).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the this compound: k₂ = k' / [this compound].
-
Visualizations
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00320E [pubs.rsc.org]
- 13. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Utilizing Mal-PEG4-VCP-NB in Targeted Therapy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mal-PEG4-VCP-NB is a versatile, heterobifunctional linker designed for the development of advanced targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). This linker incorporates several key chemical moieties, each with a distinct function, to create a stable yet cleavable bridge between a targeting moiety (like a monoclonal antibody) and a cytotoxic payload. Its structure allows for precise control over drug release and offers flexibility in conjugation strategies.
Key Components and Their Functions:
-
Maleimide (Mal): Enables covalent conjugation to thiol groups (-SH) on cysteine residues of a targeting antibody. This is a well-established and efficient method for ADC production.
-
PEG4: A hydrophilic polyethylene (B3416737) glycol spacer with four repeating units. It enhances the solubility and pharmacokinetic properties of the resulting conjugate, reducing aggregation and improving systemic circulation time.
-
VCP Linker: This is a protease-cleavable linker composed of Valine-Citrulline (Val-Cit) and a p-aminobenzyl alcohol (PAB) self-immolative spacer. It is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases (like Cathepsin B) that are abundant inside cancer cells. This ensures targeted release of the payload at the site of action.
-
Norbornene (NB): A strained alkene that serves as a reactive handle for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner. This allows for alternative, highly specific conjugation strategies, such as pre-targeting or dual-payload delivery.
The logical relationship between these components is crucial for the linker's function in an ADC construct.
Caption: Logical structure of an ADC using the this compound linker.
Mechanism of Action in Targeted Therapy
An ADC constructed with the this compound linker and a cytotoxic payload (e.g., a VCP inhibitor) functions through a multi-step, targeted process designed to maximize efficacy against cancer cells while minimizing off-target toxicity.
-
Circulation and Targeting: The ADC circulates in the bloodstream where the linker remains stable, preventing premature drug release. The antibody component specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex, typically through endocytosis, sequestering it within an endosome.
-
Lysosomal Trafficking and Cleavage: The endosome fuses with a lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome cleave the Val-Cit dipeptide in the linker.
-
Payload Release: Cleavage of the Val-Cit bond triggers the fragmentation of the self-immolative PAB spacer, releasing the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released payload exerts its cytotoxic effect. For instance, a Valosin-containing protein (VCP) inhibitor would disrupt cellular proteostasis, leading to endoplasmic reticulum (ER) stress and ultimately triggering programmed cell death (apoptosis).[1][2]
References
Application Notes and Protocols for In Vitro Cell-Based Assays Using Mal-PEG4-VCP-NB Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The Mal-PEG4-VCP-NB conjugate is an advanced ADC system utilizing a cleavable linker strategy for controlled payload release. This document provides detailed application notes and protocols for the in vitro evaluation of ADCs constructed with this linker-payload system.
The this compound conjugate consists of four key components:
-
Maleimide (Mal): Enables covalent conjugation to thiol groups on monoclonal antibodies.
-
Polyethylene Glycol (PEG4): A hydrophilic spacer that improves solubility and pharmacokinetic properties.
-
Valine-Citrulline-PAB (VCP): A dipeptide linker with a p-aminobenzyl carbamate (B1207046) self-immolative spacer, designed to be selectively cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.[1][2][3]
-
VCP Inhibitor Payload (NB): A potent cytotoxic agent that targets the Valosin-containing protein (VCP)/p97. For the purpose of these notes, "NB" represents a hypothetical, potent VCP inhibitor.
VCP/p97 is an ATPase essential for cellular protein homeostasis, including the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[4] Inhibition of VCP/p97 leads to the accumulation of poly-ubiquitinated proteins, inducing severe endoplasmic reticulum (ER) stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis.[4][5][6]
These application notes describe a suite of in vitro cell-based assays to characterize the efficacy and mechanism of action of a this compound based ADC.
Mechanism of Action
The proposed mechanism of action for an ADC utilizing the this compound conjugate is a multi-step process that results in targeted cell killing.
Data Presentation
Table 1: In Vitro Cytotoxicity of Anti-Her2-Mal-PEG4-VCP-NB
| Cell Line | HER2 Expression | ADC IC₅₀ (nM) | Free "NB" Payload IC₅₀ (nM) | Non-Targeting ADC IC₅₀ (nM) |
| BT-474 | High | 1.5 | 0.8 | >1000 |
| SK-BR-3 | High | 2.1 | 0.9 | >1000 |
| MCF-7 | Low | 850 | 1.2 | >1000 |
| MDA-MB-231 | Negative | >1000 | 1.5 | >1000 |
Table 2: Western Blot Analysis of UPR and Apoptosis Markers
| Protein Target | Treatment (BT-474 cells, 48h) | Fold Change (vs. Untreated Control) |
| GRP78/BiP | Anti-Her2-ADC (10 nM) | 4.2 |
| ATF4 | Anti-Her2-ADC (10 nM) | 5.8 |
| CHOP | Anti-Her2-ADC (10 nM) | 7.1 |
| Cleaved Caspase-3 | Anti-Her2-ADC (10 nM) | 6.5 |
| GRP78/BiP | Non-Targeting ADC (1000 nM) | 1.1 |
| ATF4 | Non-Targeting ADC (1000 nM) | 1.3 |
| CHOP | Non-Targeting ADC (1000 nM) | 1.2 |
| Cleaved Caspase-3 | Non-Targeting ADC (1000 nM) | 1.4 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay determines the dose-dependent cytotoxicity of the ADC.[7][8][9][10][11]
Materials:
-
Target-positive (e.g., BT-474) and target-negative (e.g., MDA-MB-231) cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, free payload, and non-targeting control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the ADC, free payload, and non-targeting control in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated and vehicle-only controls.
-
Incubate for 72-96 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a sigmoidal dose-response curve fit.
Protocol 2: Western Blot Analysis for ER Stress and Apoptosis Markers
This protocol is for detecting the upregulation of key proteins involved in the UPR and apoptosis signaling pathways.[12][13][14][15][16]
Materials:
-
Treated cells from 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-ATF4, anti-CHOP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed BT-474 cells in 6-well plates and treat with the ADC (e.g., 10 nM) or controls for 48 hours.
-
Wash cells twice with ice-cold PBS and lyse in RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol 3: Immunofluorescence for Poly-ubiquitinated Proteins
This assay visualizes the accumulation of poly-ubiquitinated proteins, a direct consequence of VCP/p97 inhibition.[17][18][19]
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (e.g., anti-ubiquitin, clone FK2)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Seed BT-474 cells on glass coverslips and treat with the ADC (e.g., 10 nM) for 24 hours.
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-ubiquitin primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the fluorescence signal using a confocal or fluorescence microscope.
Logical Relationships
The following diagram illustrates the logical cascade of events from ADC treatment to the measurable endpoints in the described assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-PEG4-Val-Cit-PAB-MMAE, ADC linker | BroadPharm [broadpharm.com]
- 3. Mal-Amide-PEG4-Val-Cit-PAB-PNP, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 4. What are VCP inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of p97/VCP function leads to defective autophagosome maturation, cell cycle arrest and apoptosis in mouse Sertoli cells [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of Endoplasmic Reticulum Stress Markers by Western Blotting [bio-protocol.org]
- 14. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visualizing ubiquitination in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 19. biotium.com [biotium.com]
Application Notes and Protocols for Efficacy Testing of a Novel Antibody-Drug Conjugate: Anti-VCP mAb-Mal-PEG4-Val-Cit-PAB-Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] This document provides detailed application notes and protocols for assessing the preclinical in vivo efficacy of a novel ADC, here described as an anti-VCP monoclonal antibody conjugated to a cytotoxic payload via a Mal-PEG4-VCP-NB linker system.
ADC Components and Mechanism of Action:
This ADC is a complex molecule comprising three key components:[1][2]
-
Monoclonal Antibody (mAb): The targeting moiety is a monoclonal antibody directed against Valosin-Containing Protein (VCP). VCP, also known as p97, is a member of the AAA+ ATPase family of chaperones. It is overexpressed in a multitude of solid tumors, including colorectal, lung, breast, pancreatic, and prostate cancers, and its elevated expression is often correlated with poor prognosis and resistance to therapy.[3][4][5] This overexpression profile makes VCP an attractive target for ADC-based cancer therapy.[6][7]
-
Linker: The antibody is connected to the payload via a sophisticated linker system: Mal-PEG4-Val-Cit-PAB .
-
Maleimide (Mal): Provides a stable covalent attachment site to the thiol groups on the antibody.[8]
-
PEG4: A polyethylene (B3416737) glycol spacer that enhances the solubility and stability of the ADC.[9][10]
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically designed to be cleaved by Cathepsin B, a protease that is highly active within the lysosomal compartment of cells.[3][][12] This ensures that the payload is released primarily inside the target cancer cell.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit peptide, spontaneously releases the unmodified active payload.[12]
-
-
Payload: The cytotoxic agent is a potent auristatin derivative, such as Monomethyl Auristatin E (MMAE). Auristatins are highly effective antimitotic agents that work by inhibiting tubulin polymerization.[13] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5][13] Furthermore, as MMAE is cell-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells in a phenomenon known as the "bystander effect".[13]
The overall mechanism of action involves the ADC binding to VCP on the cancer cell surface, followed by internalization of the ADC-antigen complex.[10] The complex is then trafficked to the lysosome, where the acidic environment and enzymatic activity of Cathepsin B cleave the Val-Cit linker, releasing the active auristatin payload into the cytoplasm to exert its cell-killing effect.[3][13]
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Human Tumor Xenograft Model
This protocol describes a standard subcutaneous xenograft model to evaluate the anti-tumor activity of the anti-VCP ADC.[4]
1.1. Animal Model Selection:
-
Species: Immunocompromised mice (e.g., NOD-SCID, NSG, or Nude mice) are required to prevent rejection of human tumor cells.[4]
-
Cell Line Selection: Choose a human cancer cell line with documented high expression of VCP. Examples include colorectal cancer lines (e.g., HCT116), breast cancer lines (e.g., MDA-MB-231), or non-small cell lung cancer lines (e.g., A549).[3][4][5] VCP expression should be verified by Western Blot or IHC prior to study initiation.
1.2. Tumor Implantation:
-
Culture the selected cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS) with Matrigel (1:1 ratio) to a final concentration of 5-10 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 106 cells) into the right flank of each mouse.
-
Monitor the animals for tumor growth.
1.3. Study Groups and Dosing:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Example Treatment Groups:
-
Group 1: Vehicle Control (e.g., Saline or PBS)
-
Group 2: Anti-VCP ADC (e.g., 1 mg/kg)
-
Group 3: Anti-VCP ADC (e.g., 3 mg/kg)
-
Group 4: Non-targeting ADC Control (same linker-payload, different antibody)
-
Group 5: Unconjugated Anti-VCP mAb
-
-
Administer the treatments intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
1.4. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each animal twice weekly as an indicator of systemic toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or adverse reactions.
-
Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant morbidity (e.g., >20% body weight loss).
-
At the end of the study, euthanize the animals and collect tumors, blood, and major organs for further analysis.
Protocol 2: Ex Vivo Biomarker Analysis
Analysis of the collected tumor tissues is crucial for understanding the mechanism of action and confirming target engagement.
2.1. Immunohistochemistry (IHC):
-
Fix a portion of each tumor in 10% neutral buffered formalin and embed in paraffin (B1166041) (FFPE).
-
Section the FFPE blocks (4-5 µm thickness) and mount on slides.
-
Perform IHC staining for the following markers:
-
VCP: To confirm target expression in the tumor tissue.
-
Ki-67: A marker of cell proliferation. A decrease indicates reduced tumor growth.
-
Cleaved Caspase-3: A marker of apoptosis. An increase indicates the ADC is inducing cell death.
-
-
Image the stained slides and perform semi-quantitative (H-score) or quantitative analysis to compare marker expression between treatment groups.
2.2. Western Blotting:
-
Snap-freeze a portion of each tumor in liquid nitrogen and store at -80°C.
-
Homogenize the tumor tissue and extract total protein using RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
VCP: To confirm target expression.
-
PARP (and cleaved PARP): Cleavage of PARP is another key indicator of apoptosis.
-
Phospho-Histone H2A.X (γH2A.X): A marker of DNA damage, which can be a downstream effect of mitotic catastrophe.
-
β-Actin or GAPDH: As a loading control.
-
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Perform densitometry analysis to quantify changes in protein levels relative to the loading control.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | QW x 3 | 1850 ± 210 | - | - |
| Anti-VCP ADC | 1 | QW x 3 | 925 ± 150 | 50 | <0.01 |
| Anti-VCP ADC | 3 | QW x 3 | 370 ± 95 | 80 | <0.001 |
| Non-targeting ADC | 3 | QW x 3 | 1790 ± 195 | 3.2 | >0.05 |
| Unconjugated mAb | 5 | QW x 3 | 1810 ± 200 | 2.2 | >0.05 |
Table 2: Animal Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Maximum Mean Body Weight Loss (%) |
| Vehicle Control | - | 22.5 ± 0.5 | 24.1 ± 0.6 | 0 |
| Anti-VCP ADC | 1 | 22.3 ± 0.4 | 23.5 ± 0.5 | < 2% |
| Anti-VCP ADC | 3 | 22.6 ± 0.5 | 21.9 ± 0.7 | ~ 5% |
| Non-targeting ADC | 3 | 22.4 ± 0.6 | 23.8 ± 0.6 | < 1% |
| Unconjugated mAb | 5 | 22.5 ± 0.5 | 24.0 ± 0.5 | 0 |
Table 3: Summary of Biomarker Analysis
| Treatment Group | Relative Ki-67 Expression (IHC H-Score) | Relative Cleaved Caspase-3 (IHC H-Score) | Relative Cleaved PARP (Western Blot Fold Change) |
| Vehicle Control | 100% | 100% | 1.0 |
| Anti-VCP ADC (3 mg/kg) | 25% | 450% | 5.2 |
| Non-targeting ADC (3 mg/kg) | 98% | 110% | 1.1 |
These protocols and templates provide a comprehensive framework for evaluating the preclinical efficacy of a this compound based ADC. Rigorous execution of these studies will generate the critical data needed to support further development of this promising therapeutic candidate.
References
- 1. The valosin-containing protein (VCP) is a target of Akt signaling required for cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valosin-containing protein (VCP) promotes the growth, invasion, and metastasis of colorectal cancer through activation of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valosin-Containing Protein (VCP)/p97: A Prognostic Biomarker and Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A clinicopathologic study of malignancy in VCP-associated multisystem proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Valosin-Containing Protein (VCP)/p97: A Prognostic Biomarker and Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of VCP in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Mal-PEG4-Val-Cit-PAB-PNP - CD Bioparticles [cd-bioparticles.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological targeting of valosin containing protein (VCP) induces DNA damage and selectively kills canine lymphoma cells | springermedizin.de [springermedizin.de]
- 12. Mal-PEG4-Val-Ala-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 13. Pharmacological targeting of valosin containing protein (VCP) induces DNA damage and selectively kills canine lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Mal-PEG4-VCP-NB Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of antibodies conjugated with the Mal-PEG4-VCP-NB linker-drug system. The methodologies described are designed to separate the desired antibody-drug conjugate (ADC) from unconjugated antibody, free linker-drug, and to resolve different drug-to-antibody ratio (DAR) species.
Introduction
Antibody-drug conjugates (ADCs) are a complex class of biotherapeutics that require robust purification strategies to ensure safety and efficacy. The purification process for this compound conjugated antibodies is critical for removing process-related impurities such as unconjugated antibody, excess drug-linker, and aggregates. Furthermore, it is often necessary to isolate ADC species with a specific drug-to-antibody ratio (DAR), as this can significantly impact the therapeutic window. The presence of the polyethylene (B3416737) glycol (PEG) spacer and the cleavable valine-citrulline (Val-Cit) linker in the this compound system influences the physicochemical properties of the conjugate, necessitating tailored purification approaches.
The primary techniques for purifying ADCs, including those with PEGylated linkers, are chromatographic methods.[][2] These include Hydrophobic Interaction Chromatography (HIC) for separating species based on DAR, and Size Exclusion Chromatography (SEC) for removing aggregates and residual small molecules.[3][] Ion-exchange chromatography (IEX) can also be employed to separate charge variants.[]
Key Purification Strategies
The purification of this compound conjugated antibodies typically involves a multi-step process to achieve high purity and a well-defined DAR distribution. The most common strategies are Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for separating ADC species with different DAR values.[3] The increasing hydrophobicity with each conjugated drug molecule allows for the separation of antibodies with zero, two, four, six, or eight drugs.[3]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight aggregates and low molecular weight impurities, such as unconjugated drug-linker.[] It separates molecules based on their hydrodynamic radius.[]
-
Tangential Flow Filtration (TFF): TFF, also known as ultrafiltration/diafiltration (UF/DF), is often used for buffer exchange and initial removal of unconjugated small molecules before and after the chromatographic steps.[]
Experimental Protocols
Protocol 1: Purification of this compound Conjugated Antibody using Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate ADC species based on their drug-to-antibody ratio.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC or FPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate (B86663) in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0 containing 25% isopropanol (B130326) (v/v)
-
Crude this compound conjugated antibody reaction mixture
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Filter the crude conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample with Mobile Phase A to ensure binding to the column. The final ammonium sulfate concentration should be similar to the starting condition of the gradient.
-
-
System Preparation:
-
Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved (typically 5-10 column volumes).
-
-
Sample Injection and Elution:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 30-60 minutes).[5] The shallow gradient allows for the separation of different DAR species.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the conjugated drug (e.g., 254 nm).[6]
-
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks in the chromatogram. Peaks eluting later in the gradient will correspond to higher DAR species due to increased hydrophobicity.
-
-
Analysis:
Quantitative Data Summary:
| Parameter | Unconjugated Antibody | DAR 2 | DAR 4 | DAR 6 | DAR 8 |
| Typical Elution (% Mobile Phase B) | 10-20% | 30-40% | 50-60% | 65-75% | 80-90% |
| Expected Purity | >98% | >95% | >95% | >95% | >95% |
| Typical Yield | Variable | Variable | Variable | Variable | Variable |
Note: The exact elution profile and yields will depend on the specific antibody, drug, and conjugation conditions.
Protocol 2: Aggregate and Small Molecule Removal using Size Exclusion Chromatography (SEC)
This protocol is for the removal of high molecular weight aggregates and unconjugated drug-linker from the purified ADC fractions.
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent)
-
HPLC or FPLC system with a UV detector
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable formulation buffer
-
Purified ADC fractions from HIC
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Pool the desired ADC fractions obtained from HIC.
-
Concentrate the pooled sample if necessary using a centrifugal filtration device with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved (at least 2 column volumes).[9]
-
-
Sample Injection and Elution:
-
Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample isocratically with the mobile phase at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the main peak, which represents the monomeric ADC. Aggregates will elute first in the void volume, and small molecules like unconjugated drug-linker will elute later.
-
-
Analysis:
-
Analyze the collected fractions for purity, aggregation levels, and removal of small molecules using analytical SEC, SDS-PAGE, and mass spectrometry.
-
Quantitative Data Summary:
| Parameter | Monomeric ADC | Aggregates | Free Drug-Linker |
| Typical Elution Volume | Main Peak | Void Volume | Later Eluting Peak |
| Expected Purity (Monomer) | >99% | - | - |
| Aggregate Content | <1% | - | - |
| Free Drug-Linker | Not Detectable | - | - |
| Typical Recovery | >90% | - | - |
Visualization of Workflows and Concepts
Caption: General workflow for the purification of this compound conjugated antibodies.
Caption: Principle of HIC separation for different DAR species.
Conclusion
The purification of this compound conjugated antibodies is a multi-step process that is essential for producing a safe and effective therapeutic. The protocols provided for Hydrophobic Interaction Chromatography and Size Exclusion Chromatography represent standard, robust methods for achieving high purity and a well-defined drug-to-antibody ratio. These methods can be optimized by adjusting gradient slopes, mobile phase compositions, and column chemistries to suit the specific characteristics of the antibody and conjugated payload. Analytical characterization at each stage of the purification process is critical to ensure the final product meets the required quality attributes.
References
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Stoichiometry calculation for Mal-PEG4-VCP-NB conjugation
Application Note & Protocol
Topic: Stoichiometric Calculation and Conjugation of Mal-PEG4-VCP-NB to Valosin-Containing Protein (VCP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of molecules to proteins is a cornerstone of modern biotherapeutics, diagnostics, and research. One of the most reliable and widely used methods for site-specific bioconjugation is the reaction between a maleimide (B117702) and a thiol group, which forms a stable thioether bond.[1][2][3] This application note provides a detailed protocol for the conjugation of a maleimide-functionalized linker, This compound , to the Valosin-Containing Protein (VCP).
This compound is a degradable linker often used in the development of Antibody-Drug Conjugates (ADCs).[4][5] It features a maleimide group for thiol-specific conjugation, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a protease-cleavable Val-Cit-PAB (VCP) component.
Valosin-Containing Protein (VCP) , also known as p97, is an abundant 90 kDa ATPase involved in numerous cellular processes.[6][7] The human VCP protein (806 amino acids) contains multiple cysteine residues, making it a suitable substrate for thiol-reactive chemistry.[6]
Precise stoichiometric control is critical to achieve a desired degree of labeling (DOL) and ensure the batch-to-batch reproducibility of the conjugate. This protocol will guide the user through the necessary calculations, the conjugation reaction, and the subsequent purification and characterization steps.
Reaction Principle
The conjugation is based on a Michael addition reaction. The maleimide group on the linker is an electrophile that reacts specifically with the nucleophilic thiol (sulfhydryl) group of a cysteine residue on the VCP protein. This reaction proceeds efficiently at a neutral pH (7.0-7.5) in an aqueous environment to form a stable, covalent thioether linkage.[8]
Caption: Maleimide-thiol conjugation reaction scheme.
Materials and Reagents
The following table summarizes the key components required for the conjugation protocol.
| Reagent/Material | Description | Source/Vendor |
| This compound Linker | Maleimide-functionalized, cleavable ADC linker. MW: 843.83 g/mol .[5] | MedChemExpress, etc. |
| Valosin-Containing Protein (VCP) | Recombinant human VCP. MW: ~89,322 g/mol .[6] | Commercial supplier |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Degassed prior to use. | Standard lab supply |
| Reducing Agent (Optional) | TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride). | Standard lab supply |
| Linker Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). | Standard lab supply |
| Purification Column | Desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer. | Cytiva, Bio-Rad, etc. |
Stoichiometric Calculations
Accurate calculation of the molar ratio between the linker and the protein is essential for controlling the conjugation efficiency. A 10-20 fold molar excess of the maleimide linker over the protein is recommended as a starting point to ensure efficient labeling.[2][8][9]
4.1 General Formulas:
-
Moles of Protein:
-
Moles = Mass (g) / Molecular Weight (g/mol)
-
-
Required Moles of Linker:
-
Moles = Moles of Protein × Molar Excess
-
-
Required Mass of Linker:
-
Mass (g) = Moles of Linker × Linker Molecular Weight (g/mol)
-
4.2 Example Calculation:
This example details the calculation for conjugating 2 mg of VCP protein with a 20-fold molar excess of this compound.
| Parameter | VCP (Protein) | This compound (Linker) | Calculation Steps |
| Molecular Weight (MW) | 89,322 g/mol | 843.83 g/mol | Given values. |
| Target Mass | 2.0 mg | - | Starting amount of protein. |
| Moles | 22.39 nmol | 447.8 nmol | (2.0 mg / 1000) / 89,322 g/mol = 22.39 nmol |
| Molar Excess | 1x | 20x | Target molar ratio. |
| Required Moles | 22.39 nmol | 447.8 nmol | 22.39 nmol (VCP) × 20 = 447.8 nmol |
| Required Mass | 2.0 mg | 0.378 mg | 447.8 nmol × 843.83 g/mol = 0.378 mg |
Experimental Protocol
This protocol outlines the complete workflow from reagent preparation to the final conjugate purification. It is crucial to work in a low-oxygen environment where possible (e.g., using degassed buffers and flushing vials with nitrogen or argon) to prevent the re-oxidation of thiols.[1][2]
Caption: Experimental workflow for VCP-linker conjugation.
5.1 Step 1: Reagent Preparation
-
VCP Solution: Prepare a 1-10 mg/mL solution of VCP in degassed conjugation buffer (e.g., PBS, pH 7.2).[1]
-
Linker Stock Solution: Dissolve the calculated mass of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM or 1-10 mg/mL).[1][9] Vortex briefly to ensure it is fully dissolved.
5.2 Step 2: Reduction of VCP Disulfide Bonds (Optional but Recommended) This step is necessary if the cysteine residues on VCP are oxidized or form disulfide bonds.
-
To the VCP solution, add a 10-100 fold molar excess of TCEP-HCl.[1][8]
-
Incubate the mixture for 30-60 minutes at room temperature.[8] The VCP protein is now reduced and ready for conjugation without needing to remove the TCEP, as it does not interfere with the maleimide reaction.
5.3 Step 3: Conjugation Reaction
-
Add the calculated volume of the this compound stock solution to the VCP protein solution while gently stirring or vortexing.[9] The final concentration of DMSO or DMF in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.
-
Flush the reaction vial with an inert gas (nitrogen or argon), seal it tightly, and protect it from light.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][8]
5.4 Step 4: Purification of the Conjugate
-
Purify the VCP-linker conjugate from unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25).[8]
-
Equilibrate the column with degassed conjugation buffer (PBS, pH 7.2).
-
Apply the reaction mixture to the column.
-
Elute the conjugate with the equilibration buffer. The high molecular weight conjugate will elute first in the void volume, well-separated from the low molecular weight linker.[8]
5.5 Step 5: Characterization and Storage
-
Characterization: Confirm successful conjugation and assess the degree of labeling using:
-
SDS-PAGE: Compare the conjugated protein to the unconjugated VCP. A successful conjugation will show a band shift corresponding to the added mass of the linker(s).
-
Mass Spectrometry (LC/MS): This provides the most accurate assessment, confirming the precise mass of the conjugate and allowing for the determination of the distribution of species with different degrees of labeling.[10]
-
-
Storage: For short-term storage, keep the purified conjugate at 4°C for up to one week. For long-term storage, add a cryoprotectant such as glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C.[2][9]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Valosin containing protein (VCP): initiator, modifier, and potential drug target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Mal-PEG4-VCP-NB Conjugation
Welcome to the technical support center for Mal-PEG4-VCP-NB conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation efficiency and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702) group of the this compound linker. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2][3][4]
Q2: Why is my conjugation efficiency low?
A2: Low conjugation efficiency can stem from several factors:
-
Maleimide Hydrolysis: The maleimide group on the this compound linker is susceptible to hydrolysis, especially at pH values above 7.5.[1][2][4] Once hydrolyzed, it can no longer react with the thiol group on your molecule.
-
Thiol Oxidation: The thiol (-SH) groups on your target molecule can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1][3][5]
-
Suboptimal Molar Ratio: An inappropriate molar ratio of the this compound linker to your target molecule can lead to incomplete conjugation.
-
Inactive Reagents: Prolonged or improper storage of the this compound linker can lead to its degradation.
Q3: How can I prevent maleimide hydrolysis?
A3: To minimize hydrolysis of the maleimide group:
-
Perform the conjugation reaction within the optimal pH range of 6.5-7.5.[1][2][3]
-
Prepare fresh solutions of the this compound linker in an anhydrous solvent like DMSO or DMF immediately before use.[1][2][6]
-
Avoid prolonged storage of the linker in aqueous buffers.[1][2]
Q4: How do I prevent thiol oxidation?
A4: To prevent the oxidation of thiol groups on your target molecule:
-
Use degassed buffers for the conjugation reaction to remove dissolved oxygen.[1][2]
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
If your protein or molecule contains disulfide bonds, reduce them to free thiols using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) just prior to conjugation.[1][6] TCEP is often recommended as it does not need to be removed before adding the maleimide reagent.[6] If you use DTT (dithiothreitol), it must be completely removed before adding the linker, as it will compete for reaction with the maleimide.[6]
Q5: What is the recommended molar ratio of this compound to my target molecule?
A5: A molar excess of the this compound linker is generally recommended to drive the reaction to completion. A common starting point is a 2:1 to 20:1 molar ratio of maleimide to thiol.[1][7][8] However, the optimal ratio is dependent on the specific molecules being conjugated and should be determined empirically through small-scale optimization experiments.[1] For a peptide like cRGDfK, a 2:1 ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results.[9][10]
Q6: How can I confirm that the conjugation was successful?
A6: Successful conjugation can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS): To verify the mass of the conjugate, which should be the sum of the masses of your target molecule and the this compound linker.[1]
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugate from unreacted starting materials and byproducts, and to quantify the yield.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a shift in the molecular weight of the protein band can indicate successful conjugation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Inactive Maleimide Reagent | Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use.[1][2] Avoid storing the linker in aqueous solutions. |
| Oxidized Thiol Groups | Ensure your thiol-containing molecule has been stored properly to prevent disulfide bond formation. Consider a brief treatment with a reducing agent like TCEP prior to conjugation.[1] Use degassed buffers for the reaction.[1][2] | |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 6.5-7.5.[1][2][3] | |
| Incorrect Buffer Composition | Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers.[2] Avoid buffers containing primary amines (e.g., Tris) or thiols.[2] | |
| Insufficient Reaction Time or Temperature | Incubate the reaction for a longer period (e.g., 2-4 hours at room temperature or overnight at 4°C).[1] | |
| Multiple Products or Smearing on Gel/Chromatogram | Maleimide Hydrolysis | Perform the reaction at the lower end of the optimal pH range (6.5-7.0).[1] Use freshly prepared maleimide reagents.[1] |
| Reaction with Other Functional Groups | Ensure the pH is below 7.5 to minimize reaction with amines.[2] | |
| Heterogeneity of Starting Material | Confirm the purity of both your target molecule and the this compound linker using appropriate analytical techniques.[1] | |
| Loss of Product During Purification | Inappropriate Purification Method | For protein conjugates, size-exclusion chromatography (SEC) is often effective.[7] For smaller molecule conjugates, reversed-phase HPLC can be used.[1] |
| Product Instability | Thioether Bond Instability | After conjugation, consider lowering the pH of the solution to increase the stability of the thioether bond if further manipulations are required.[1] |
Experimental Protocols
General Protocol for this compound Conjugation to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein
-
This compound
-
Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5)[7]
-
Anhydrous DMSO or DMF[7]
-
Reducing agent (e.g., TCEP, optional)[7]
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)[7]
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
This compound Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
Purification:
-
Purify the conjugate from unreacted reagents and byproducts using a size-exclusion chromatography (SEC) column.[8]
-
-
Characterization:
-
Analyze the purified conjugate by mass spectrometry to confirm the molecular weight and by SDS-PAGE to observe the molecular weight shift.
-
Visualizations
Experimental Workflow
Caption: General workflow for this compound conjugation.
Troubleshooting Logic
Caption: Troubleshooting guide for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
Solving solubility issues with Mal-PEG4-VCP-NB conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG4-VCP-NB conjugates, particularly focusing on resolving solubility issues that may arise during the preparation and handling of these antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the composition of a this compound conjugate?
A1: A this compound conjugate is a complex biomolecule used in the development of antibody-drug conjugates (ADCs). Its components are:
-
Mal: A maleimide (B117702) group that allows for covalent attachment to thiol groups (sulfhydryl groups) on a protein, typically the cysteine residues of a monoclonal antibody.
-
PEG4: A polyethylene (B3416737) glycol spacer with four repeating units. The PEG linker increases the hydrophilicity and solubility of the conjugate.[][2]
-
VCP: This refers to a Val-Cit-PAB linker, a dipeptide (valine-citrulline) linked to a p-aminobenzylcarbamate (PABC) spacer.[3][4] This linker is designed to be stable in the bloodstream but is cleavable by lysosomal enzymes like Cathepsin B, which are present inside tumor cells.
-
NB: The precise identity of "NB" in this specific context is not definitively established in publicly available literature. It could potentially refer to a specific payload or a modification of the linker. Another possibility is that it relates to the conjugation site on the antibody, such as a nucleotide binding site (NBS).[5]
Q2: What is the primary application of this compound conjugates?
A2: this compound is primarily used as a linker system to create ADCs for targeted cancer therapy.[6][7] The antibody component of the ADC directs the conjugate to cancer cells expressing a specific antigen on their surface. After binding and internalization into the cancer cell, the VCP linker is cleaved, releasing the cytotoxic payload to kill the cancer cell.
Q3: Why am I observing precipitation or aggregation with my this compound conjugate?
A3: Precipitation and aggregation are common challenges in ADC development and can be caused by several factors:
-
Hydrophobicity of the Payload: Many cytotoxic drugs are inherently hydrophobic. Conjugating them to an antibody can create hydrophobic patches on the antibody's surface, leading to aggregation.[][9]
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[9][10]
-
Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the solubility and stability of the ADC.[10][11] If the buffer pH is close to the isoelectric point (pI) of the ADC, solubility will be at its minimum.
-
Presence of Organic Solvents: While organic co-solvents like DMSO or DMF are often necessary to dissolve the drug-linker, high concentrations in the final reaction mixture can denature the antibody and cause precipitation.[11]
-
Suboptimal Storage Conditions: Freeze-thaw cycles and improper storage temperatures can also lead to aggregation.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to diagnosing and resolving solubility problems encountered with this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during conjugation reaction | High concentration of organic co-solvent (e.g., DMSO, DMF) used to dissolve the this compound linker-payload. | Keep the final concentration of the organic co-solvent in the reaction mixture below 10% (v/v). Add the dissolved linker-payload to the antibody solution dropwise while gently stirring to avoid localized high concentrations. |
| High protein concentration. | Reduce the antibody concentration during the conjugation reaction. High concentrations can increase the likelihood of intermolecular interactions and aggregation. | |
| Incorrect buffer pH or composition. | Ensure the conjugation buffer is free of primary amines (e.g., Tris) if using an NHS-ester variant of the linker. For maleimide-thiol conjugation, a pH of 6.5-7.5 is optimal.[] Maintain a buffer pH that is at least one unit away from the theoretical pI of the ADC. | |
| Cloudiness or precipitation after purification | The purified ADC is in a buffer that does not support its solubility. | Exchange the ADC into a formulation buffer with optimized pH and excipients. Screen a range of pH values and consider adding stabilizing excipients. |
| High Drug-to-Antibody Ratio (DAR). | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. High DAR species are often more hydrophobic and prone to aggregation.[9] | |
| Increased aggregation over time during storage | Suboptimal storage buffer. | Add stabilizing excipients to the storage buffer. Common stabilizers include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20 or 80).[10] |
| Freeze-thaw instability. | Aliquot the purified ADC into single-use vials to minimize freeze-thaw cycles. If freezing is necessary, consider adding a cryoprotectant like glycerol. |
Experimental Protocols
Below are representative protocols for the conjugation of a this compound linker-payload to an antibody and for assessing the solubility of the resulting ADC.
Protocol 1: Antibody-Drug Conjugation via Thiol-Maleimide Coupling
This protocol describes a general procedure for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free, phosphate-buffered saline (PBS) buffer.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
This compound-payload, dissolved in anhydrous DMSO.
-
Conjugation Buffer: Degassed PBS, pH 7.0-7.5.
-
Quenching Reagent: N-acetylcysteine.
-
Purification: Size-exclusion chromatography (SEC) column.
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in degassed Conjugation Buffer.
-
Add a 10-20 fold molar excess of TCEP to the mAb solution to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 30-60 minutes.
-
-
Conjugation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of the this compound-payload in anhydrous DMSO.
-
Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution while gently stirring. The final DMSO concentration should be kept below 10%.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an SEC column equilibrated with a suitable storage buffer to remove excess linker-payload and quenching reagent.
-
Monitor the elution profile at 280 nm to collect the ADC-containing fractions.
-
Pool the fractions and concentrate if necessary.
-
Protocol 2: Assessment of ADC Solubility and Aggregation
Materials:
-
Purified ADC solution.
-
Dynamic Light Scattering (DLS) instrument.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) system.
-
UV-Vis Spectrophotometer.
Procedure:
-
Visual Inspection:
-
Visually inspect the ADC solution for any signs of turbidity or precipitation against a black and white background.
-
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 340 nm. An increased absorbance can indicate the presence of high molecular weight aggregates.
-
-
Dynamic Light Scattering (DLS):
-
Filter the ADC sample through a 0.22 µm filter.
-
Analyze the sample by DLS to determine the particle size distribution and identify the presence of aggregates. A high polydispersity index (PdI) may suggest aggregation.
-
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
Inject the ADC sample onto an SEC column to separate monomers from dimers and higher-order aggregates.
-
The MALS detector will determine the absolute molar mass of the eluting species, allowing for accurate quantification of aggregates.
-
Visualizations
VCP-Mediated Signaling in Cancer
Valosin-containing protein (VCP), also known as p97, is implicated in various cellular processes that are crucial for cancer cell survival and metastasis.[12][13][14] It plays a key role in protein quality control through the endoplasmic reticulum-associated protein degradation (ERAD) pathway and is involved in signaling pathways such as the NF-κB pathway.[13][14]
Caption: VCP's role in cancer progression pathways.
Experimental Workflow for Troubleshooting ADC Solubility
A systematic approach is essential for identifying and resolving the root cause of ADC aggregation and precipitation.
Caption: Systematic workflow for addressing ADC solubility.
References
- 2. researchgate.net [researchgate.net]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. preprints.org [preprints.org]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Valosin-containing protein promotes metastasis of osteosarcoma through autophagy induction and anoikis inhibition via the ERK/NF-κβ/beclin-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of ADCs with Mal-PEG4-VCP-NB
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of antibody-drug conjugates (ADCs) utilizing the Mal-PEG4-VCP-NB linker.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: ADC aggregation is the self-association of individual antibody-drug conjugate molecules into larger, high-molecular-weight (HMW) species.[1][2] This is a critical quality attribute to monitor and control because aggregation can negatively impact the ADC's stability, efficacy, and safety.[1] Aggregated ADCs may exhibit reduced ability to bind to their target antigen, leading to decreased therapeutic efficacy.[3] Furthermore, aggregates can trigger an immunogenic response in patients and may lead to off-target toxicity by being internalized by cells other than the intended target.[1][3]
Q2: What are the primary causes of aggregation when using the this compound linker?
A2: Aggregation of ADCs, including those using the this compound linker, is a multifaceted issue. The primary drivers include:
-
Payload Hydrophobicity: Many cytotoxic payloads are inherently hydrophobic. Attaching these molecules to the antibody increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][2][4]
-
Conjugation Process Stress: The chemical conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents to dissolve the linker-payload, can stress the antibody, leading to partial unfolding and exposure of hydrophobic regions that can initiate aggregation.[2][4]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[2]
-
Suboptimal Formulation: The use of a buffer with a pH close to the antibody's isoelectric point (pI) can minimize its net charge, reducing solubility and promoting aggregation.[2][4] Inadequate buffer strength can also fail to stabilize the ADC.[4]
-
Storage and Handling: Improper storage conditions, such as repeated freeze-thaw cycles, exposure to elevated temperatures, and mechanical stress from shaking, can all contribute to the formation of aggregates.[1][3][5]
Q3: How does each component of the this compound linker influence aggregation?
A3: Each part of the this compound linker has a specific function that can influence the overall propensity of the ADC to aggregate:
-
Maleimide (B117702) (Mal): This group is used for site-specific conjugation to free thiol groups on the antibody, typically on cysteine residues. The conjugation process itself, if not optimized, can introduce stress that leads to aggregation.[]
-
PEG4 (Polyethylene Glycol, 4 units): The PEG4 moiety is a hydrophilic spacer. Its primary role is to increase the hydrophilicity of the linker-payload, which helps to counteract the hydrophobicity of the drug molecule.[7][][9] This can shield the hydrophobic payload, reduce intermolecular hydrophobic interactions, and thereby decrease the tendency for aggregation.[2][7]
-
VCP (Val-Cit-PAB): This is a dipeptide linker (valine-citrulline) connected to a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer.[10][11] This component is designed to be cleaved by lysosomal proteases like Cathepsin B to release the payload inside the target cell.[10][] While the Val-Cit-PAB linker is widely used, it can still contribute to the overall hydrophobicity of the ADC.[13]
-
NB (Norbornene): The norbornene group allows for bioorthogonal "click" chemistry reactions.[14][15] This functionality can be used for attaching additional molecules, but the hydrophobicity of the norbornene ring itself might slightly contribute to the overall hydrophobicity of the conjugate.
Q4: How can I detect and quantify aggregation in my ADC preparation?
A4: Several analytical techniques can be used to detect and quantify ADC aggregates. It is often recommended to use orthogonal methods to get a comprehensive understanding of the aggregation state.
Troubleshooting Guide
Problem: High levels of aggregation are observed immediately after the conjugation reaction.
This common issue often points to suboptimal conditions during the conjugation process itself.
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Reaction Buffer | Ensure the pH of the conjugation buffer is optimal for the maleimide-thiol reaction (typically pH 6.5-7.5) but does not compromise antibody stability. Avoid pH values near the antibody's isoelectric point.[4] | An inappropriate pH can lead to antibody instability and aggregation.[4] |
| Presence of Organic Solvent | Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the this compound linker-payload. Add the linker-payload solution slowly to the antibody solution with gentle mixing.[5] | Organic solvents can denature the antibody, exposing hydrophobic cores and promoting aggregation.[4][5] |
| High Reaction Temperature | Perform the conjugation reaction at a controlled, lower temperature (e.g., 4°C or room temperature) as tolerated by the reaction kinetics. | Higher temperatures can increase the rate of protein unfolding and aggregation.[13] |
| High Shear Stress During Mixing | Use gentle mixing methods such as slow orbital shaking or magnetic stirring with a low-profile stir bar instead of vigorous vortexing.[13] | High shear forces can mechanically stress the antibody, leading to denaturation and aggregation.[1][13] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the stoichiometry of the linker-payload to antibody ratio to achieve a lower, more homogeneous DAR. | A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[13] |
Problem: Aggregation increases over time during storage of the purified ADC.
This suggests issues with the formulation or storage conditions, leading to long-term instability.
| Potential Cause | Troubleshooting Action | Rationale |
| Inappropriate Storage Buffer | Screen different buffer formulations with varying pH and excipients (e.g., sugars, amino acids, surfactants) to find the optimal conditions for ADC stability. | The formulation should maintain the native conformation of the antibody and minimize intermolecular interactions.[2] |
| Repeated Freeze-Thaw Cycles | Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.[5] | The physical stress of freezing and thawing can induce protein denaturation and aggregation.[3][5] |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen forms). Avoid temperature fluctuations.[5][13] | Elevated temperatures can accelerate aggregation kinetics.[13] |
| High Protein Concentration | If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration.[5] | High protein concentrations increase the probability of intermolecular interactions that can lead to aggregation.[1][5] |
| Exposure to Light | Protect the ADC from light, especially if any component is photosensitive, by using amber vials or storing it in the dark.[1][5] | Light exposure can trigger degradation of the payload or the antibody, which can subsequently cause aggregation.[1] |
Data Presentation
Table 1: Comparison of Analytical Techniques for ADC Aggregation Analysis
| Technique | Principle of Measurement | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[1] | Quantifies high molecular weight (HMW) species, monomer, and fragments.[1][2] | Robust, high-throughput, and the industry standard for quantification.[1] | Can be affected by non-specific interactions with the column matrix. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion of particles.[1] | Provides average particle size and size distribution (polydispersity index).[1] | High-throughput, low sample consumption, and sensitive to the early onset of aggregation.[1] | Not a quantitative method for aggregate percentage and is sensitive to dust and other contaminants. |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under centrifugal force.[1] | Provides information on molecular weight, size, and shape distribution, allowing for accurate quantification of aggregates.[1] | Highly sensitive and a powerful tool for characterizing and quantifying aggregates.[1] | Lower throughput and requires specialized equipment and expertise. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the protein surface.[2] | Provides information on the drug-to-antibody ratio (DAR) distribution and overall hydrophobicity.[2] | Can indicate changes in hydrophobicity that may correlate with aggregation propensity.[2] | Not a direct measure of aggregation and can be sensitive to mobile phase conditions.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components by liquid chromatography and detects them by mass spectrometry. | Can detect and quantify very low levels of aggregated species.[1] | Highly sensitive and specific, providing detailed aggregation profiles.[1] | Can be complex to set up and may have challenges with very large aggregates. |
Experimental Protocols
Protocol 1: General Maleimide-Based Conjugation to a Thiol-Containing Antibody
This protocol outlines a general procedure for conjugating a maleimide-containing linker-payload, such as this compound-payload, to an antibody with available thiol groups.
Materials:
-
Antibody with free cysteine residues (or reduced interchain disulfides) in a suitable buffer (e.g., PBS, pH 6.5-7.5, degassed).
-
This compound-payload, dissolved in an appropriate organic solvent (e.g., anhydrous DMSO).
-
Reducing agent (e.g., TCEP or DTT), if disulfide bond reduction is necessary.
-
Quenching solution (e.g., 1 M N-acetylcysteine or cysteine).
-
Purification system (e.g., SEC column or dialysis cassette).
Procedure:
-
Antibody Preparation (if reduction is needed):
-
If starting with an antibody with intact disulfide bonds, incubate it with a 10- to 20-fold molar excess of TCEP for 2-4 hours at 37°C.
-
Remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.
-
-
Linker-Payload Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the this compound-payload in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the linker-payload stock solution to the prepared antibody in the conjugation buffer.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted linker-payload, quenching agent, and any aggregates formed.
-
Protocol 2: Quantification of ADC Aggregates using Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight (HMW) species, monomer, and low molecular weight (LMW) fragments in an ADC sample.
Materials:
-
HPLC system with a UV detector.
-
SEC column suitable for protein separations (e.g., TSKgel G3000SWxl).
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
ADC sample and unconjugated antibody control.
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample and the unconjugated antibody control to a concentration of approximately 1 mg/mL using the mobile phase.
-
-
Injection and Chromatographic Run:
-
Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the HMW species (eluting first), the monomer, and any LMW fragments.
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Visualizations
Caption: A diagram illustrating the key factors and steps leading to ADC aggregation.
Caption: The modular components of the this compound linker for ADC construction.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 13. benchchem.com [benchchem.com]
- 14. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete VCP Linker Cleavage
This guide provides troubleshooting assistance for researchers encountering incomplete cleavage of Valine-Citrulline-PABC (VCP) linkers in their antibody-drug conjugate (ADC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of VCP linker cleavage?
The Valine-Citrulline-PABC (VCP) linker is a dipeptide-based system designed for enzymatic cleavage within the cell. The process begins after the ADC is internalized by a target cell and trafficked to the lysosome.[1] Inside the lysosome, proteases, particularly Cathepsin B which is often overexpressed in tumor cells, recognize and cleave the amide bond between the valine and citrulline residues.[1][2][3][4] This initial cleavage event triggers a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active drug payload.[4][5]
Q2: What are the primary reasons for incomplete VCP linker cleavage?
Incomplete cleavage of the VCP linker can stem from several factors, primarily related to the experimental setup or the biological environment. Key reasons include:
-
Insufficient Cathepsin B Activity: The primary enzyme responsible for VCP cleavage, Cathepsin B, may be present at low levels or be inactive in the experimental system.[2][4]
-
Suboptimal Lysosomal Function: Proper trafficking of the ADC to functional lysosomes is crucial for cleavage.[1] Impaired endocytosis or lysosomal acidification can hinder the process.
-
Issues with ADC Internalization: For cleavage to occur, the ADC must first be internalized by the target cells.[1][6] Low or no internalization will result in the linker not being exposed to the lysosomal proteases.
-
Linker Stability Issues: While designed to be stable in circulation, certain conditions can affect the linker's susceptibility to cleavage.[7][8]
-
Assay-Related Artifacts: The experimental conditions of in vitro assays, such as buffer composition and temperature, can impact enzyme activity and linker cleavage.[9]
Q3: How does the VCP linker differ from other cleavable linkers?
VCP linkers are a type of enzyme-sensitive cleavable linker. They differ from other cleavable linkers in their release mechanism:
-
Disulfide Linkers: These are cleaved by reducing agents, such as glutathione, which are found in higher concentrations inside cells compared to the bloodstream.[3][10]
-
Acid-Labile Linkers: These linkers, like hydrazones, are designed to be stable at physiological pH (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[3][11][12]
-
β-glucuronide linkers: These are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[6]
The choice of linker depends on the specific therapeutic goals and the characteristics of the target cells.[10]
Troubleshooting Guide for Incomplete VCP Linker Cleavage
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or no payload release observed in an in vitro cell-based assay.
-
Possible Cause 1: Inefficient ADC Internalization.
-
Troubleshooting Steps:
-
Confirm Target Antigen Expression: Verify the expression level of the target antigen on your cell line using methods like flow cytometry or western blot.
-
Assess ADC Binding: Perform a binding assay to confirm that your ADC is effectively binding to the target cells.
-
Visualize Internalization: Use fluorescence microscopy with a labeled ADC to visually confirm its internalization and trafficking to lysosomes.
-
-
-
Possible Cause 2: Insufficient Lysosomal Protease Activity.
-
Troubleshooting Steps:
-
Verify Cathepsin B Expression: Check for the expression and activity of Cathepsin B in your target cell line.[2][4]
-
Use a Positive Control: Include a positive control ADC known to be efficiently cleaved in your cell line.
-
Optimize Assay Conditions: Ensure the cell culture conditions (e.g., pH, temperature) are optimal for lysosomal function.
-
-
-
Possible Cause 3: Experimental Assay Issues.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure all reagents, including cell culture media and assay buffers, are of high quality and correctly prepared.
-
Validate Analytical Method: Confirm that your method for detecting the released payload (e.g., LC-MS, fluorescence) is sensitive and accurate.
-
-
Issue 2: Inconsistent or lower-than-expected cleavage in a cell-free enzymatic assay.
-
Possible Cause 1: Suboptimal Enzyme Activity.
-
Troubleshooting Steps:
-
Enzyme Quality and Concentration: Use a high-quality, purified Cathepsin B enzyme at an appropriate concentration.[5] Refer to the manufacturer's instructions for optimal activity.
-
Assay Buffer Composition: Ensure the assay buffer has the correct pH (typically acidic for lysosomal enzymes) and contains any necessary co-factors.
-
Temperature and Incubation Time: Incubate the reaction at the optimal temperature (usually 37°C) for a sufficient duration.[9]
-
-
-
Possible Cause 2: Issues with the ADC or Substrate.
-
Troubleshooting Steps:
-
Confirm Substrate Concentration: Use the VCP-linked substrate at a concentration that is appropriate for the enzyme kinetics.
-
Assess ADC Integrity: Verify the integrity of your ADC to ensure the linker has not been prematurely cleaved or modified during storage.
-
Include Controls: Run a no-enzyme control to check for spontaneous degradation and a no-substrate control to check for background signal.[5]
-
-
Data Presentation
Table 1: Factors Influencing VCP Linker Cleavage Efficiency
| Factor | Optimal Condition | Potential Issue if Suboptimal | Troubleshooting Suggestion |
| Enzyme | High Cathepsin B activity | Incomplete or no cleavage | Verify enzyme expression/activity; use purified enzyme in cell-free assays. |
| pH | Acidic (lysosomal pH 4.5-5.0)[11] | Reduced enzyme activity | Ensure proper lysosomal acidification in cells; use acidic buffer in vitro. |
| Temperature | 37°C[9] | Decreased enzyme kinetics | Maintain physiological temperature during the assay. |
| ADC Internalization | Efficient receptor-mediated endocytosis[1] | Linker not exposed to proteases | Confirm target expression and ADC binding. |
| Reducing Agents | Not directly required for VCP cleavage | May affect disulfide-based linkers if present in a combination linker | N/A for standard VCP linkers. |
Experimental Protocols
Protocol: In Vitro VCP Linker Cleavage Assay Using Purified Cathepsin B
This protocol outlines a cell-free assay to assess the cleavage of a VCP linker.[5]
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate assay buffer, typically with an acidic pH to mimic the lysosomal environment (e.g., 50 mM sodium acetate, pH 5.5).
- Substrate Stock Solution: Dissolve the VCP-linked payload in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
- Cathepsin B Stock Solution: Reconstitute lyophilized Cathepsin B in the recommended buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
- Activated Cathepsin B Working Solution: Dilute the Cathepsin B stock solution to the desired working concentration in the assay buffer just before use.
2. Assay Procedure:
- In a microplate, add the assay buffer to the designated wells.
- Add the VCP-linked substrate stock solution to each well to achieve the final desired concentration.
- Prepare control wells:
- No-Enzyme Control: Assay buffer + substrate stock solution.
- No-Substrate Control: Activated Cathepsin B working solution + solvent (e.g., DMSO).
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding the activated Cathepsin B working solution to the substrate-containing wells.
- Incubate the plate at 37°C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).
- Stop the reaction by adding a quenching solution (e.g., a strong acid or base to inactivate the enzyme).
- Analyze the samples for the presence of the cleaved payload using a validated analytical method such as LC-MS or fluorescence spectroscopy.
Visualizations
Caption: VCP linker cleavage signaling pathway.
Caption: Troubleshooting workflow for incomplete VCP linker cleavage.
Caption: Logical relationships in VCP linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 11. iphasebiosci.com [iphasebiosci.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing and Minimizing Drug-to- Antibody Ratio (DAR) Heterogeneity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization and minimization of drug-to-antibody ratio (DAR) heterogeneity in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is its heterogeneity a concern?
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1] Heterogeneity in DAR, meaning a wide distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8), can significantly impact the ADC's efficacy, safety, and pharmacokinetic profile.[][3] A highly heterogeneous mixture can lead to inconsistent product quality and unpredictable in vivo behavior.[4] For instance, ADCs with low DAR might have reduced potency, while those with high DAR can exhibit faster plasma clearance, aggregation, and increased off-target toxicity.[3][5]
Q2: What is the ideal DAR for an ADC?
There is no single optimal DAR for all ADCs; it is highly dependent on the specific antibody, target antigen, linker chemistry, and payload.[3] However, a DAR of 2 to 4 is often considered a good starting point as it has been shown to provide a favorable balance between efficacy and toxicity in many cases.[3][6] The ideal DAR for a specific ADC must be determined empirically.[6]
Q3: What are the main causes of DAR heterogeneity?
DAR heterogeneity primarily arises from the conjugation process itself.[] Conventional stochastic conjugation methods, which target native amino acid residues like lysines or cysteines from reduced interchain disulfides, result in a random attachment of the drug-linker, leading to a mixture of ADC species with varying DARs.[4] Other contributing factors include:
-
Suboptimal reaction conditions: Variations in pH, temperature, reaction time, and molar ratios of reactants can significantly impact conjugation efficiency and consistency.[6][7]
-
Quality of starting materials: The purity and quality of the monoclonal antibody (mAb) and the stability of the drug-linker are critical for a successful and reproducible conjugation.[7]
-
Inconsistent purification: Differences in purification methods can lead to the enrichment of different DAR species in the final product.[6]
Q4: What are the primary strategies to minimize DAR heterogeneity?
The most effective strategy to minimize DAR heterogeneity is to employ site-specific conjugation technologies.[4] These methods allow for the precise attachment of payloads to predetermined locations on the antibody, resulting in a more homogeneous product with a defined DAR.[4] Key strategies include:
-
Engineered Cysteines: Introducing reactive cysteine residues at specific sites on the antibody through site-directed mutagenesis.[]
-
Enzymatic Conjugation: Using enzymes like transglutaminase or sortase A to attach payloads at defined locations.
-
Non-natural Amino Acids: Incorporating non-natural amino acids with unique reactive handles into the antibody sequence.
Beyond site-specific methods, careful control of the conjugation process is crucial. This includes optimizing the molar ratio of the drug-linker to the antibody, as well as tightly controlling reaction time, temperature, and pH.[6]
Troubleshooting Guide
This guide addresses common issues encountered during ADC synthesis and characterization, with a focus on DAR heterogeneity.
Issue 1: Lower-than-Expected Average DAR
| Possible Cause | Recommended Solution |
| Incomplete Antibody Reduction (for cysteine conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP, DTT), temperature, and incubation time. Verify the number of free thiols per antibody before conjugation. |
| Suboptimal Molar Ratio | Increase the molar excess of the drug-linker to the antibody. It may be necessary to perform a titration to find the optimal ratio.[6] |
| Drug-Linker Instability/Hydrolysis | Use a fresh batch of the drug-linker and prepare the solution immediately before use. Avoid prolonged exposure to aqueous buffers, especially at high pH.[3] |
| Inactive Drug-Linker | Verify the activity of your current stock of drug-linker. |
| Re-oxidation of Thiol Groups | Perform the conjugation step immediately after the reduction and buffer exchange steps. Consider using a chelating agent like EDTA in the buffers to prevent metal-catalyzed oxidation.[3] |
Issue 2: Higher-than-Expected Average DAR and/or Product Aggregation
| Possible Cause | Recommended Solution |
| Excessive Molar Ratio of Drug-Linker | Reduce the molar excess of the drug-linker to the antibody in the conjugation reaction.[3] |
| High Payload Hydrophobicity | Consider using a more hydrophilic linker, such as one containing a PEG spacer, to mitigate the increased hydrophobicity associated with a higher DAR.[3][] If possible, select a less hydrophobic payload. |
| Suboptimal Buffer Conditions | Screen different buffer formulations to improve the solubility and stability of the ADC. Key parameters to optimize include pH and the use of excipients like polysorbates or sucrose.[3] |
| High Protein Concentration | Perform the conjugation and store the ADC at a lower antibody concentration to reduce the likelihood of aggregation.[3] |
| Harsh Conjugation or Purification Conditions | Optimize the conjugation reaction to be performed under milder conditions. During purification, handle the more hydrophobic high-DAR species gently.[6] |
| Use of Co-solvents | While sometimes necessary to solubilize hydrophobic payloads, certain organic solvents can promote aggregation.[10] If used, ensure the final concentration is low (typically <10%) to avoid antibody denaturation. |
Issue 3: Broad Peaks in Hydrophobic Interaction Chromatography (HIC)
| Possible Cause | Recommended Solution |
| Significant ADC Heterogeneity | This is the most likely cause, with the broad peak representing a mixture of multiple DAR species.[11] Use mass spectrometry (MS) to confirm the DAR distribution. To achieve a more homogeneous product, optimize the conjugation reaction (e.g., reducer concentration, linker-payload ratio, reaction time) or employ site-specific conjugation methods. |
| On-column Aggregation | The ADC may be aggregating on the HIC column. Try a shallower gradient, a lower starting salt concentration, or a different HIC column chemistry (e.g., Butyl vs. Phenyl).[11] |
| Positional Isomers | Even with the same DAR, different locations of drug conjugation can lead to slight differences in hydrophobicity and peak broadening.[11] |
| Poor Column Equilibration | Ensure the column is thoroughly equilibrated with the starting mobile phase before injection.[12] |
| Leaks Between Column and Detector | Check for and tighten any loose fittings.[12] |
Data Presentation: Comparison of Conjugation Methods
The choice of conjugation strategy significantly impacts the homogeneity of the resulting ADC. Site-specific methods generally produce a much narrower DAR distribution compared to stochastic methods.
Table 1: Representative DAR Distribution of a Cysteine-Linked ADC (Stochastic Conjugation)
| DAR Species | Relative Abundance (%) |
| DAR 0 | 5-15 |
| DAR 2 | 20-30 |
| DAR 4 | 30-40 |
| DAR 6 | 15-25 |
| DAR 8 | 5-10 |
| Data is representative and compiled from typical HIC-HPLC profiles described in the literature.[4] |
Table 2: Representative DAR Distribution of a Site-Specific ADC
| DAR Species | Relative Abundance (%) |
| DAR 0 | <5 |
| DAR 2 | >90 |
| DAR 4 | <5 |
| Data is representative and compiled from typical HIC-HPLC profiles described in the literature for site-specifically conjugated ADCs with an intended DAR of 2.[4] |
Experimental Protocols
Protocol 1: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)-HPLC
Objective: To separate and quantify the different DAR species in an ADC sample based on their hydrophobicity.[4]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)[13]
-
HPLC system with a UV detector[13]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[4]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol (v/v)[4]
-
ADC sample (~1 mg/mL in PBS)[13]
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.[4]
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.[11]
-
Injection: Inject 20 µL of the prepared sample.[11]
-
Chromatography: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[11]
-
Detection: Monitor the elution profile by UV absorbance at 280 nm.[5]
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the percentage of each species relative to the total peak area. The weighted average DAR can be calculated from the relative abundance of each species.
Protocol 2: Average DAR Determination by Reversed-Phase (RP)-HPLC of Reduced ADC
Objective: To determine the average DAR by analyzing the reduced and separated light and heavy chains of the ADC.[4]
Materials:
-
RP-HPLC column (e.g., C4 column)[4]
-
LC-MS system (e.g., Q-TOF)[4]
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]
-
Reducing agent: Dithiothreitol (DTT)[4]
-
ADC sample (~1 mg/mL in PBS)[4]
Procedure:
-
ADC Reduction: Reduce the ADC sample by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.[4]
-
System Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions.
-
Injection: Inject the reduced sample onto the column.[14]
-
Chromatography: Apply a linear gradient of Mobile Phase B to elute the separated light and heavy chains. A typical gradient might be 30% to 45% Mobile Phase B over 14 minutes.[14]
-
Detection: Monitor the elution profile by UV absorbance at 280 nm and by mass spectrometry.[14]
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. The average DAR is calculated based on the distribution of drug-loaded chains.[][15]
Protocol 3: Average DAR Determination by UV-Vis Spectrophotometry
Objective: To estimate the average DAR based on the absorbance of the antibody and the payload at different wavelengths.[][16]
Prerequisites:
-
The drug must have a UV/Vis chromophore.[]
-
The antibody and the drug should have distinct maximum absorbance wavelengths (λmax). Typically, the antibody λmax is at 280 nm.[]
-
The conjugation should not significantly alter the extinction coefficients of the antibody or the drug.[]
Procedure:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody (εAb) and the free drug-linker (εDrug) at both 280 nm and the λmax of the drug.[5]
-
Sample Measurement: Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).[5]
-
Calculation: Use the following system of equations (based on the Beer-Lambert law) to solve for the concentration of the antibody (CAb) and the drug (CDrug). The path length (l) is typically 1 cm.[5]
A280 = (εAb_280 * CAb * l) + (εDrug_280 * CDrug * l) Aλmax = (εAb_λmax * CAb * l) + (εDrug_λmax * CDrug * l)
-
Calculate Average DAR: The average DAR is the molar ratio of the drug to the antibody.[5]
Average DAR = CDrug / CAb
Protocol 4: ADC Purification by Tangential Flow Filtration (TFF)
Objective: To remove unconjugated drug-linker and other small molecule impurities from the ADC solution and to perform buffer exchange.[17][18]
Materials:
-
TFF system with a Pellicon® Capsule (e.g., 30 kDa MWCO for a ~150 kDa ADC)[17]
-
Crude ADC solution
-
Diafiltration buffer (final formulation buffer)
Procedure:
-
System Setup: Install the TFF capsule into the system and condition it by flushing with the diafiltration buffer.[17]
-
Concentration: Add the crude ADC solution to the feed tank and concentrate it to a target concentration (e.g., 25-30 g/L).[17]
-
Diafiltration: Perform diafiltration in constant-volume mode, where the rate of adding the diafiltration buffer equals the permeate flow rate. This efficiently exchanges the buffer and removes impurities.[17] The number of diavolumes required depends on the desired level of impurity removal.
-
Final Concentration: Concentrate the ADC to the desired final concentration. Over-concentrate slightly to account for dilution during product recovery.[17]
-
Product Recovery: Recover the purified and buffer-exchanged ADC from the TFF system.[17]
Visualizations
Caption: General workflow for the synthesis and characterization of an antibody-drug conjugate.
Caption: Decision workflow for troubleshooting common DAR-related issues in ADC production.
References
- 1. DAR and Payload Distribution Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 18. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
Common pitfalls in Mal-PEG4-VCP-NB handling and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in the handling and storage of Mal-PEG4-VCP-NB, a degradable antibody-drug conjugate (ADC) linker. This guide is intended for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a versatile ADC linker composed of three key functional units:
-
Maleimide (B117702) (Mal): A thiol-reactive group that specifically and covalently attaches to cysteine residues on proteins or other molecules.[1]
-
Polyethylene Glycol (PEG4): A hydrophilic tetraethylene glycol spacer that enhances the solubility and reduces aggregation of the conjugate.[1]
-
Val-Cit-PAB (VCP): A dipeptide linker (valine-citrulline) connected to a p-aminobenzylcarbamate (PAB) spacer. This linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target cells, leading to the release of the conjugated payload.[2][3][4] The "NB" portion of the name likely refers to a specific payload or protecting group, though public information on this specific variant is limited.
Q2: What are the recommended storage conditions for this compound?
While specific data for this compound is not widely published, based on guidelines for similar maleimide-PEG-Val-Cit linkers, the following storage conditions are recommended to maintain its integrity:
| Condition | Temperature | Duration | Protection |
| Powder | -20°C | Long-term | Protect from light and moisture[5][6] |
| Stock Solution (in anhydrous DMSO or DMF) | -80°C | Up to 6 months | Protect from light, aliquot to avoid freeze-thaw cycles[5][6] |
| Stock Solution (in anhydrous DMSO or DMF) | -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw cycles[5][6] |
Note: Maleimide groups are susceptible to hydrolysis. It is crucial to use anhydrous solvents and minimize exposure to moisture.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Problem 1: Low or No Conjugation Efficiency
Possible Causes:
-
Hydrolysis of the Maleimide Group: The maleimide group is moisture-sensitive and can hydrolyze, rendering it unreactive towards thiols.[7]
-
Incorrect Buffer pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Deviations from this range can significantly reduce reaction efficiency.
-
Absence of Free Thiols on the Antibody/Protein: The target protein must have accessible, reduced cysteine residues for conjugation.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other thiol-containing reagents (e.g., DTT, BME) will compete with the target protein for the maleimide group.[7]
-
Degradation of the Linker: Improper storage or handling may have led to the degradation of the this compound reagent.
Solutions:
-
Ensure Anhydrous Conditions: Use fresh, anhydrous DMSO or DMF to prepare stock solutions. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[7]
-
Optimize Buffer Conditions: Use a non-amine, non-thiol buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4 for the conjugation reaction.
-
Reduce Antibody Disulfide Bonds: If necessary, treat the antibody with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiols. Remove the reducing agent before adding the maleimide linker.[]
-
Buffer Exchange: If the protein is in an incompatible buffer, perform a buffer exchange into a suitable reaction buffer using dialysis or a desalting column.[7]
Problem 2: Aggregation of the Antibody-Drug Conjugate (ADC)
Possible Causes:
-
High Drug-to-Antibody Ratio (DAR): The Val-Cit-PAB linker can be hydrophobic, and high DAR values can lead to aggregation.[3][9]
-
Hydrophobicity of the Payload: If the conjugated payload ("NB") is highly hydrophobic, it can contribute to aggregation.
-
Incorrect Buffer Conditions: Suboptimal buffer pH or ionic strength can promote protein aggregation.
Solutions:
-
Optimize DAR: Adjust the molar ratio of the linker to the antibody during the conjugation reaction to achieve a lower, more soluble DAR.
-
Formulation Development: Screen different buffer formulations (e.g., varying pH, including excipients like polysorbate) to improve the solubility and stability of the final ADC.
-
Hydrophilic Linkers: For highly hydrophobic payloads, consider using linkers with increased hydrophilicity, such as those with longer PEG chains.
Problem 3: Premature Cleavage of the Linker and Payload Release
Possible Causes:
-
Enzymatic Instability: The Val-Cit linker, while generally stable, can be susceptible to premature cleavage by certain extracellular enzymes like carboxylesterases or neutrophil elastase, particularly in mouse plasma.[3][4]
-
Instability in Circulation: Although designed for stability, some level of payload deconjugation can occur in vivo.
Solutions:
-
Linker Modification: For preclinical studies in mice, linkers with modified peptide sequences (e.g., Glu-Val-Cit) have shown increased stability.[4]
-
In Vitro Plasma Stability Assays: Assess the stability of the ADC in plasma from the relevant species (e.g., mouse, human) to determine the rate of premature payload release.[2]
-
Tandem Cleavage Linkers: For enhanced stability, consider linkers that require two enzymatic steps for payload release.[10]
Experimental Protocols
Protocol 1: General Antibody-Linker Conjugation
This protocol provides a general workflow for conjugating this compound to an antibody with available cysteine residues.
-
Antibody Preparation (if reduction is needed):
-
Prepare the antibody at a concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, pH 7.2).
-
Add a 10- to 50-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.[1]
-
-
Linker Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the prepared antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Quenching:
-
Add a 100-fold molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.[1]
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or dialysis to remove excess linker and quenching reagent.[1][]
-
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma.
-
Incubation:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Collect samples at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[2]
-
-
Analysis:
-
Quantify the amount of intact ADC at each time point using methods such as ELISA or hydrophobic interaction chromatography (HIC).
-
Alternatively, measure the concentration of the released payload using LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker.[2]
-
Visualizations
Caption: Workflow for Antibody-Drug Conjugation with this compound.
Caption: Troubleshooting Decision Tree for Low Conjugation Efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Mal-PEG4-VCP-NB ADCs
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) are a rapidly evolving class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The Mal-PEG4-VCP-NB linker is a key component in some ADCs, featuring a maleimide (B117702) group for conjugation to the antibody, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a cleavable valine-citrulline (VC) peptide that is sensitive to lysosomal proteases like Cathepsin B, linked to a p-aminobenzyl (PAB) self-immolative spacer. This design ensures stable drug conjugation in circulation and controlled release of the cytotoxic payload within target cells.
Thorough analytical characterization is crucial to ensure the safety, efficacy, and batch-to-batch consistency of these complex molecules. This guide provides a comparative overview of three critical analytical techniques for characterizing this compound ADCs: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Analytical Challenges
The inherent heterogeneity of ADCs, arising from variations in the drug-to-antibody ratio (DAR) and the distribution of the drug-linker on the antibody, presents significant analytical challenges. Key quality attributes that require careful monitoring include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody.
-
Drug Load Distribution: The relative abundance of different DAR species (e.g., DAR0, DAR2, DAR4).
-
Aggregation: The formation of high-molecular-weight species that can impact efficacy and immunogenicity.
-
Fragmentation: Degradation of the antibody or linker, leading to loss of potency.
-
Conjugation Site: Identification of the specific amino acid residues where the drug-linker is attached.
Comparison of Core Analytical Techniques
Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and often complementary techniques for the comprehensive characterization of ADCs.
| Analytical Technique | Primary Application | Key Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Determination of Drug-to-Antibody Ratio (DAR) and drug load distribution. | - Resolves different DAR species based on hydrophobicity.- Performed under non-denaturing conditions, preserving the ADC's native structure. | - Not directly compatible with MS due to non-volatile salts in the mobile phase.- May not resolve all positional isomers. |
| Size Exclusion Chromatography (SEC) | Analysis of aggregation and fragmentation. | - Separates molecules based on hydrodynamic radius.- Simple and robust method for monitoring high and low molecular weight species. | - Limited resolution for species of similar size.- Non-specific interactions can affect accuracy. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detailed mass analysis of intact ADC, subunits, and peptides. | - Provides accurate mass measurements for DAR confirmation.- Enables identification of conjugation sites.- Can characterize various modifications. | - Can be complex to implement and interpret.- Denaturing conditions in some LC-MS methods may not be suitable for all ADCs. |
Note: The quantitative data presented in the following sections are representative of cysteine-linked ADCs with cleavable linkers and may not be from studies on the exact this compound ADC due to the limited availability of directly comparable public data. However, the principles and expected outcomes are analogous.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC separates molecules based on their surface hydrophobicity. Since the cytotoxic payload is typically hydrophobic, each additional drug-linker increases the overall hydrophobicity of the ADC. This allows for the separation of different DAR species.
Experimental Protocol: HIC
Objective: To determine the average DAR and drug load distribution of a this compound ADC.
-
System: A biocompatible HPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each DAR species to calculate the relative abundance and the average DAR.
Representative HIC Data for a Cysteine-Linked ADC
| DAR Species | Retention Time (min) | Relative Abundance (%) |
| DAR0 | 10.2 | 5.1 |
| DAR2 | 15.8 | 25.4 |
| DAR4 | 19.5 | 48.2 |
| DAR6 | 22.1 | 18.3 |
| DAR8 | 24.0 | 3.0 |
| Average DAR | 4.0 |
This table presents hypothetical data based on typical HIC profiles of cysteine-linked ADCs.
Size Exclusion Chromatography (SEC) for Aggregation and Fragmentation Analysis
SEC separates molecules based on their size in solution. Larger molecules, such as aggregates, elute earlier, while smaller molecules, like fragments, elute later than the main monomeric ADC peak.
Experimental Protocol: SEC
Objective: To quantify the percentage of aggregates and fragments in a this compound ADC sample.
-
System: A biocompatible HPLC or UHPLC system with a UV detector.
-
Column: An SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min (HPLC) or 0.3 mL/min (UHPLC).
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks to determine their relative percentages.
Representative SEC Data for a Cysteine-Linked ADC
| Species | Retention Time (min) | Relative Abundance (%) |
| Aggregate | 8.5 | 1.5 |
| Monomer | 10.1 | 98.0 |
| Fragment | 12.3 | 0.5 |
This table presents hypothetical data based on typical SEC profiles of ADCs.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed Characterization
LC-MS provides detailed information on the molecular weight of the intact ADC and its subunits, allowing for precise DAR determination and localization of the drug conjugation.
Experimental Protocol: Intact Mass Analysis (Native SEC-MS)
Objective: To determine the average DAR and drug load distribution of an intact this compound ADC under non-denaturing conditions.
-
System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UHPLC system.
-
Column: An SEC column suitable for MS (e.g., ACQUITY UPLC Protein BEH SEC).
-
Mobile Phase: 100 mM Ammonium Acetate, pH 7.0.
-
Flow Rate: 0.3 mL/min.
-
MS Analysis: Acquire data in positive ion mode over a mass range of 1000-5000 m/z.
-
Sample Preparation: Buffer exchange the ADC sample into the mobile phase.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum and determine the masses of the different DAR species. Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
Representative Intact Mass Data for a Cysteine-Linked ADC
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 4.8 |
| DAR2 | 150,400 | 26.1 |
| DAR4 | 152,750 | 47.5 |
| DAR6 | 155,100 | 18.9 |
| DAR8 | 157,450 | 2.7 |
| Average DAR | 4.0 |
This table presents hypothetical mass data for a typical IgG1 antibody conjugated with a drug-linker of approximately 1175 Da.
Experimental Protocol: Reduced Subunit Analysis (LC-MS)
Objective: To determine the drug load on the light and heavy chains of the this compound ADC.
-
System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UHPLC system.
-
Column: A reversed-phase column (e.g., C4).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the light and heavy chains.
-
MS Analysis: Acquire data in positive ion mode.
-
Sample Preparation: Reduce the ADC sample with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
Data Analysis: Deconvolute the mass spectra for the light and heavy chains to determine the number of conjugated drugs on each chain.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a this compound ADC, integrating the three key techniques.
Caption: ADC Analytical Workflow.
Conclusion
A comprehensive analytical strategy employing orthogonal techniques is essential for the robust characterization of complex biotherapeutics like this compound ADCs. HIC is the gold standard for DAR determination under native conditions, while SEC is indispensable for monitoring aggregation and fragmentation. LC-MS provides the highest level of detail, offering precise mass information for DAR confirmation and conjugation site analysis. The integration of these methods provides a complete picture of the ADC's critical quality attributes, ensuring product quality, safety, and efficacy throughout the development and manufacturing lifecycle.
A Comparative Guide to HPLC Methods for Purity Assessment of Mal-PEG4-VCP-NB Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The complex nature of Antibody-Drug Conjugates (ADCs), which link a monoclonal antibody to a potent small-molecule drug, requires a robust analytical strategy to ensure their purity, homogeneity, and stability. High-Performance Liquid Chromatography (HPLC) is a cornerstone of ADC characterization, with various techniques employed to assess critical quality attributes (CQAs). This guide provides an objective comparison of three principal HPLC methods—Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase Liquid Chromatography (RP-LC)—for the purity determination of a cysteine-linked ADC featuring a Maleimide-PEG4-Valine-Citrulline-PABC (Mal-PEG4-VCP-NB) linker.
At a Glance: Comparison of HPLC Methods for ADC Analysis
The selection of an appropriate HPLC method is contingent on the specific quality attribute being assessed. While HIC is the industry standard for determining the drug-to-antibody ratio (DAR) distribution under native conditions, SEC is unparalleled for quantifying aggregates and fragments. RP-LC, with its high resolving power under denaturing conditions, is invaluable for assessing purity, identifying impurities, and can also be used for DAR determination of the reduced ADC.[1]
| Feature | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Reversed-Phase Liquid Chromatography (RP-LC) |
| Primary Application | Drug-to-Antibody Ratio (DAR) determination, drug-load distribution analysis.[] | Analysis of aggregates, fragments, and high/low molecular weight species.[3] | Purity assessment, impurity profiling, and DAR determination of reduced ADC.[4][5] |
| Separation Principle | Hydrophobicity under non-denaturing conditions. | Hydrodynamic radius (size and shape). | Hydrophobicity under denaturing conditions. |
| Mobile Phase | High salt concentration (e.g., ammonium (B1175870) sulfate) with a decreasing salt gradient.[6][7] | Aqueous buffer (e.g., phosphate (B84403) buffer with salt).[3] | Organic solvents (e.g., acetonitrile) with an increasing organic gradient and ion-pairing agents (e.g., TFA).[4] |
| Sample Integrity | Preserves native protein structure. | Preserves native protein structure. | Denatures the protein, disrupting tertiary and quaternary structures. |
| Resolution | Good for resolving species with different drug loads.[8] | Good for separating species with significant size differences (monomer vs. aggregate).[9] | High resolution for fragments and charge variants.[10] |
| Mass Spectrometry (MS) Compatibility | Not directly compatible due to high salt concentrations, requires desalting.[11] | Compatible, especially with volatile mobile phases like ammonium acetate. | Directly compatible, providing mass confirmation of eluted species.[12] |
| Key Advantages | - Mild, non-denaturing conditions.- Direct analysis of intact ADCs. | - Direct assessment of aggregation.- Simple and robust method. | - High resolving power.- High sensitivity for free drug and related impurities. |
| Key Limitations | - High salt concentrations can be corrosive to equipment.- Lower resolution compared to RP-LC for certain impurities. | - Inherently a lower resolution technique compared to RP-LC.- Potential for non-specific interactions between the ADC and the column stationary phase.[9] | - Denaturing conditions can alter the sample.- Potential for on-column artifacts. |
Proposed Experimental Protocols for this compound ADC Analysis
The this compound linker possesses distinct characteristics that influence the chromatographic behavior of the resulting ADC. The maleimide (B117702) group and the cytotoxic payload contribute to hydrophobicity, while the PEG4 spacer introduces hydrophilicity. The valine-citrulline linker is designed for enzymatic cleavage within the target cell. The following protocols are proposed starting points for method development for an ADC with this linker.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is the gold standard for determining the DAR distribution of intact ADCs.[] It separates species based on differences in hydrophobicity under non-denaturing conditions. The conjugation of the hydrophobic payload via the this compound linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of attached drugs (DAR0, DAR2, DAR4, etc.).[]
Experimental Protocol:
-
HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent.[13]
-
Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar HIC column.[14]
-
Mobile Phase A: 1.5 M Ammonium Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0.[15]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol (B130326).[15]
-
Flow Rate: 0.8 mL/min.[14]
-
Column Temperature: 25°C.[14]
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL (Sample at 1 mg/mL in Mobile Phase A).
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0-100% B
-
12-14 min: 100% B
-
14-15 min: 100-0% B
-
15-20 min: 0% B
-
Rationale for a this compound ADC: The butyl stationary phase provides sufficient hydrophobicity to retain the ADC species. The decreasing salt gradient from ammonium sulfate reduces the hydrophobic interactions, leading to the elution of the different DAR species. The addition of isopropanol in Mobile Phase B can help to elute highly hydrophobic species and improve peak shape.[13]
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic radius, making it the most reliable method for quantifying aggregates and fragments.[3] For ADCs, the increased hydrophobicity from the linker and payload can lead to non-specific interactions with the SEC stationary phase, resulting in poor peak shape and inaccurate quantification.[9] Therefore, careful selection of the column and mobile phase is crucial.
Experimental Protocol:
-
HPLC System: Agilent 1260 Infinity II Bio-inert LC or equivalent.[16]
-
Column: Agilent AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm).[16]
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0.[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL (Sample at 1 mg/mL in mobile phase).
-
Run Time: 15 minutes (isocratic).
Rationale for a this compound ADC: The AdvanceBio SEC column is designed with a hydrophilic surface chemistry to minimize secondary hydrophobic interactions.[16] The mobile phase containing a moderate salt concentration (200 mM NaCl) also helps to mitigate electrostatic interactions. For a this compound ADC, which has increased hydrophobicity, preventing these non-specific interactions is critical for accurate aggregate and fragment analysis.
Reversed-Phase Liquid Chromatography (RP-LC) for Purity and Impurity Analysis
RP-LC is a high-resolution technique that separates molecules based on their hydrophobicity under denaturing conditions. It is highly effective for assessing the purity of the ADC and for detecting and quantifying process-related impurities and degradation products. For cysteine-linked ADCs, RP-LC of the reduced antibody is often employed to determine the DAR by separating the light and heavy chains with different drug loads.[5]
Experimental Protocol (Reduced ADC):
-
HPLC System: Agilent 1200 HPLC system or equivalent.[4]
-
Column: Agilent AdvanceBio RP-mAb C4 (2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 80°C.[4]
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL (Reduced and denatured sample at 1 mg/mL).
-
Gradient:
-
0-2 min: 25% B
-
2-17 min: 25-50% B
-
17-18 min: 50-90% B
-
18-20 min: 90% B
-
20-21 min: 90-25% B
-
21-25 min: 25% B
-
-
Sample Preparation: Reduce the ADC with DTT or TCEP at 37°C for 30 minutes.
Rationale for a this compound ADC: The C4 stationary phase is suitable for large proteins like antibodies and their fragments. The use of an organic solvent gradient with an ion-pairing agent like TFA under high temperature denatures the ADC and allows for the separation of the light and heavy chains based on the increased hydrophobicity imparted by the conjugated this compound-payload. This method provides high-resolution separation of unconjugated and conjugated chains, enabling accurate DAR calculation and impurity profiling.[4]
References
- 1. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. molnar-institute.com [molnar-institute.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
A Comparative Analysis of Mal-PEG4-VCP-NB and Other Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cleavable Linker
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This guide provides an objective comparison of the performance of Mal-PEG4-VCP-NB, a cathepsin B-cleavable linker, with other classes of cleavable linkers, supported by experimental data.
This compound is a prominent example of an enzyme-cleavable linker. Its design incorporates a maleimide (B117702) group for conjugation to the antibody, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a valine-citrulline-p-aminobenzoyloxycarbonyl (VCP) motif that is specifically cleaved by the lysosomal enzyme cathepsin B. This targeted release mechanism is a cornerstone of its design, aiming to concentrate the cytotoxic payload at the site of action and minimize off-target toxicity.
This guide will delve into a comparative analysis of this compound and its core VCP component against other widely used cleavable linker technologies, including other enzyme-sensitive linkers, pH-sensitive linkers, and disulfide linkers.
Quantitative Performance Comparison of Cleavable Linkers
The selection of a cleavable linker significantly impacts the stability, efficacy, and therapeutic window of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
Table 1: Comparison of Val-Cit (VC) Based Linkers with Other Enzyme-Cleavable Linkers
| Linker Type | ADC Construct | Cell Line | IC50 | In Vivo Efficacy (Tumor Growth Inhibition) | Source |
| Val-Cit-PABC (VCP) | anti-Trop2-ValCitPABC-MMAE (DAR ~4) | MDA-MB-468 | Potent activity | Comparable to AsnAsn-PABC | [1] |
| Legumain-Cleavable (AsnAsn) | anti-Trop2-AsnAsnPABC-MMAE (DAR ~4) | MDA-MB-468 | Potent activity | Comparable or better than ValCit-PABC | [1] |
| Val-Cit-PABC (VCP) | Trastuzumab-MC-VC-PABC-MMAE | NCI-N87 | Not Reported | Tumor growth inhibition | [2] |
| Exo-Cleavable (Exo-EVC) | Trastuzumab-Exo-EVC-MMAE | NCI-N87 | Not Reported | Superior to Mc-VC-PABC-MMAE | [2] |
| Sulfatase-Cleavable | anti-Her2-sulfatase linker-MMAE | HER2+ cells | 61 and 111 pM | Not Reported | [3] |
| Val-Cit | anti-Her2-Val-Cit-MMAE | HER2+ cells | 92 pM | Not Reported | [3] |
Table 2: Comparison of Val-Cit (VC) Linker with Disulfide Linkers
| Linker Type | ADC Construct | In Vivo Efficacy | Maximum Tolerated Dose (MTD) | Source |
| Val-Cit (VC) | anti-CD22-Val-Cit-PBD-ADC | Similar activity to novel disulfide ADC | 2.5 mg/kg | [3][] |
| Disulfide | Novel anti-CD22-disulfide-PBD-ADC | Similar activity to Val-Cit-PBD-ADC | 10 mg/kg | [3][] |
Table 3: Comparison of Val-Cit (VC) Linker with pH-Sensitive Hydrazone Linkers
| Linker Type | Key Performance Metric | Result | Source |
| Val-Cit (VC) | Plasma Stability (in human plasma) | Over 100 times more stable than hydrazone linker | [5] |
| Hydrazone | Plasma Stability (in human plasma) | Less stable than Val-Cit linker | [5] |
Mechanisms of Action and Experimental Workflows
The distinct cleavage mechanisms of different linkers dictate their suitability for various therapeutic strategies. Understanding these mechanisms is crucial for rational ADC design.
Signaling Pathways and Cleavage Mechanisms
Caption: General mechanism of ADC action and specific cleavage pathways for different linkers.
Experimental Workflow for ADC Evaluation
A rigorous evaluation of ADC performance involves a series of in vitro and in vivo experiments to assess stability, cleavage, and cytotoxicity.
Caption: General experimental workflow for the preclinical evaluation of ADCs.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of ADC development. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, analyze the samples to quantify the amount of intact ADC and released payload. This can be achieved through methods such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average drug-to-antibody ratio (DAR) over time.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.
-
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life in plasma.
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of an enzyme-cleavable linker to its target protease.
Methodology:
-
Prepare a reaction mixture containing the ADC (at a specific concentration), recombinant human Cathepsin B, and a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
Incubate the mixture at 37°C.
-
Collect samples at different time points.
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by acidification).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload.
-
Calculate the rate of cleavage based on the increase in the free payload concentration over time.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Methodology:
-
Seed target cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Treat the cells with the different concentrations of the ADC and controls.
-
Incubate the cells for a defined period (e.g., 72-120 hours).
-
Assess cell viability using a colorimetric assay such as MTT, which measures metabolic activity.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The choice of a cleavable linker is a critical decision in the design of an ADC, with a profound impact on its therapeutic index. Enzyme-sensitive linkers like the Val-Cit-PABC motif found in this compound offer high plasma stability and specific cleavage by tumor-associated proteases, making them a widely adopted and robust platform.[] However, the emergence of other enzyme-cleavable linkers, such as legumain-sensitive and sulfatase-sensitive linkers, presents new opportunities for tailored drug release.
Disulfide linkers provide an alternative strategy by exploiting the differential redox potential between the extracellular and intracellular environments. While generally stable, their susceptibility to premature reduction needs to be carefully evaluated. pH-sensitive linkers, such as those based on hydrazones, offer a distinct mechanism for endosomal/lysosomal release but have historically faced challenges with plasma stability.
Ultimately, the optimal linker choice is not universal and must be empirically determined for each specific ADC, considering the antibody, payload, and target indication. A thorough preclinical evaluation, encompassing rigorous in vitro and in vivo stability and efficacy studies, is paramount for selecting the linker that will provide the widest therapeutic window and the greatest potential for clinical success.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of In Vivo Stability: Mal-PEG4-VCP-NB vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their in vivo stability, efficacy, and safety profile. The choice between a cleavable linker, such as Mal-PEG4-VCP-NB, and a non-cleavable linker dictates the mechanism of payload release and the overall therapeutic window of the ADC. This guide provides an objective comparison of these two linker strategies, supported by experimental data, to inform rational ADC design and development.
The this compound linker is a sophisticated cleavable linker system. It incorporates a maleimide (B117702) group for conjugation to the antibody, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a valine-citrulline-p-aminobenzylcarbamate (VCP) motif. This VCP sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. In contrast, non-cleavable linkers, typically forming robust thioether bonds, release the payload only after the complete degradation of the antibody backbone within the lysosome. This fundamental difference in their payload release mechanisms has significant implications for their in vivo behavior.
Quantitative Data Summary: In Vivo Stability and Performance
The in vivo stability of an ADC is a key determinant of its therapeutic index. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can compromise efficacy. The following tables summarize representative preclinical data comparing the in vivo stability and performance of ADCs with cleavable Val-Cit-based linkers and non-cleavable linkers. It is important to note that direct head-to-head comparisons with identical antibodies, payloads, and experimental conditions are limited in publicly available literature; therefore, the data presented here are compiled from various sources to illustrate the performance differences.
Table 1: In Vivo Stability — Payload Release in Plasma
| Linker Type | ADC Example | Animal Model | Time Point | % Payload Release | Reference(s) |
| Cleavable (Val-Cit) | vc-MMAE | Mouse | 6 days | ~25% | [1][2] |
| vc-MMAE | Rat | 6 days | >4% | [2] | |
| vc-MMAE | Human | 6 days | <1% | [1][2] | |
| Non-Cleavable (Thioether) | mc-MMAF | Multiple Species | 6 days | 0.02-0.03% | [3] |
| Cys-linker-MMAE | Human | 7 days | <0.01% | [1] |
Table 2: Pharmacokinetic Parameters
| Linker Type | ADC Example | Animal Model | Key Pharmacokinetic Findings | Reference(s) |
| Cleavable (Val-Cit) | Site-specific anti-CD30 auristatin conjugate | SCID Mice | Conjugation site significantly impacts in vivo stability and payload loss rates. | [4] |
| Trastuzumab-vc-MMAE | - | The profiles of the cleavable ADC were similar in plasma to the non-targeting control. | [5] | |
| Non-Cleavable (SMCC) | Trastuzumab-mc-DM1 (Kadcyla®) | Mouse | Half-life (t1/2) of 10.4 days, demonstrating high stability. | [4] |
| Thioether-linked anti-CD22 ADC | Rat | ADC clearance was slower compared to the disulfide linker ADC. | [6] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Key Efficacy Outcome | Reference(s) |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | Showed significant tumor growth inhibition. | [7] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | JIMT-1 Breast Cancer | Demonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates. | [7] |
| anti-CD79b-MMAE | Tandem-Cleavage (Glucuronide-Dipeptide) | Jeko-1 Non-Hodgkin Lymphoma | Efficacious in the xenograft model, with the P1' modified linker showing superior activity. | [8] |
Mechanisms of Action and Experimental Workflows
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are central to their differing in vivo properties.
Caption: Mechanisms of payload release for cleavable vs. non-cleavable linkers.
A rigorous preclinical in vivo evaluation is essential to characterize the efficacy and safety of an ADC. The following diagram outlines a general workflow for these studies.
Caption: General workflow for in vivo ADC efficacy and stability studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC in vivo stability.
In Vivo Stability and Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile and in vivo stability of the ADC by quantifying the concentrations of intact ADC, total antibody, and free payload in plasma over time.
Protocol:
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of rodents (e.g., mice or rats).
-
Blood Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr). Process the blood to obtain plasma.
-
Sample Analysis:
-
Intact ADC and Total Antibody Quantification: Use an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the intact ADC (antibody with at least one drug molecule attached) and the total antibody (conjugated and unconjugated).
-
Free Payload Quantification: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the unconjugated payload.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for the intact ADC, total antibody, and free payload.
In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).
-
ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Conclude the study when tumors in the control group reach a maximum allowable size or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Conclusion
The choice between a cleavable linker like this compound and a non-cleavable linker is a critical decision in ADC design that depends on the specific therapeutic context. Cleavable linkers may offer enhanced efficacy in heterogeneous tumors due to the potential for a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[7] However, this can be associated with a higher risk of off-target toxicity due to premature payload release, particularly in rodent models.[4]
Conversely, non-cleavable linkers generally exhibit greater plasma stability, which can lead to an improved safety profile and a wider therapeutic window.[7] This makes them particularly suitable for highly expressed, homogeneous tumor antigens. A thorough understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC. The experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and selection of linker technologies for the development of next-generation antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
In Vitro Validation of Cathepsin B-Mediated Cleavage of VCP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cleavage of Valosin-Containing Protein (VCP), a key regulator of cellular protein homeostasis, by the lysosomal cysteine protease Cathepsin B. While direct experimental evidence for VCP cleavage by Cathepsin B is an area of ongoing investigation, this document outlines a framework for its potential validation. This is achieved by comparing the known cleavage of VCP by caspases with the predicted action of Cathepsin B based on its substrate specificity.
Valosin-Containing Protein (VCP), also known as p97, is an AAA+ ATPase involved in a multitude of cellular processes, including protein degradation, endoplasmic reticulum-associated degradation (ERAD), and autophagy. The regulation of VCP activity is critical for maintaining cellular health, and its proteolytic cleavage represents a significant post-translational modification that can modulate its function. Cathepsin B is a lysosomal protease with both endopeptidase and exopeptidase activities, known to be upregulated in various pathological conditions. Understanding the potential interaction between Cathepsin B and VCP could provide valuable insights into disease mechanisms and therapeutic strategies.
Comparative Analysis of VCP Cleavage
This section compares the experimentally validated cleavage of VCP by caspases with the hypothetical cleavage by Cathepsin B.
Table 1: Comparison of VCP Cleavage by Caspases and Predicted Cleavage by Cathepsin B
| Feature | VCP Cleavage by Caspases | Predicted VCP Cleavage by Cathepsin B |
| Protease Class | Cysteine-aspartic proteases (Caspase-3 and -7) | Cysteine protease |
| Known Cleavage Sites | DELD³⁰⁷ and DELD⁵⁸⁰[1] | Hypothetical, based on substrate preference for basic or hydrophobic residues at P1 and P2 positions.[2] |
| Biological Context | Apoptosis[1] | Lysosomal protein degradation, potential role in pathology |
| Optimal pH | Neutral (~7.4) | Acidic (~4.6-5.5) for optimal endopeptidase activity[3] |
| Cleavage Products | Generates distinct fragments observable by SDS-PAGE[1] | Predicted to generate various fragments depending on cleavage site accessibility |
Experimental Protocols
Detailed methodologies for investigating VCP cleavage in vitro are provided below.
Protocol 1: In Vitro Cleavage of VCP by Caspases
This protocol is adapted from established methods for caspase-mediated protein cleavage.[1]
Materials:
-
Recombinant human VCP
-
Recombinant active Caspase-3 or Caspase-7
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.4)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-VCP antibody
Procedure:
-
In a microcentrifuge tube, combine recombinant VCP (final concentration 1-5 µM) with active Caspase-3 or -7 (final concentration 10-100 nM) in Caspase Assay Buffer.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the cleavage products by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-VCP antibody.
Protocol 2: In Vitro Cleavage of VCP by Cathepsin B (Proposed)
This proposed protocol is based on standard in vitro Cathepsin B activity assays.
Materials:
-
Recombinant human VCP
-
Recombinant human Cathepsin B
-
Cathepsin B Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Cathepsin B Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-VCP antibody
Procedure:
-
Activate recombinant Cathepsin B by pre-incubating in Activation Buffer for 15 minutes at room temperature.
-
In a microcentrifuge tube, combine recombinant VCP (final concentration 1-5 µM) with activated Cathepsin B (final concentration 50-200 nM) in Cathepsin B Assay Buffer.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the cleavage products by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-VCP antibody.
Signaling Pathways and Experimental Workflow
Visual representations of the relevant biological pathway and the experimental process are provided below.
Caption: VCP's central role in protein homeostasis and its known and potential proteolytic regulation.
Caption: A generalized workflow for the in vitro analysis of VCP cleavage by proteases.
Alternative Proteases for VCP Cleavage
To provide a broader context for VCP proteolysis, researchers may consider investigating other proteases. Several alternative proteases are used in proteomics to achieve more complete protein sequence coverage and identify novel cleavage sites.[4][5][6]
Table 2: Alternative Proteases for VCP Cleavage Studies
| Protease | Cleavage Specificity | Potential Application for VCP |
| Trypsin | C-terminal to Arginine (R) and Lysine (K) | Standard for protein digestion; can reveal accessible cleavage sites. |
| Chymotrypsin | C-terminal to Phenylalanine (F), Tryptophan (W), and Tyrosine (Y) | Useful for cleaving after hydrophobic residues which may be exposed in VCP's structure. |
| AspN | N-terminal to Aspartic acid (D) | Could identify novel cleavage sites distinct from caspase sites. |
| GluC | C-terminal to Glutamic acid (E) | Offers complementary cleavage information to other proteases. |
Sequential digestion with trypsin followed by an alternative protease can also enhance the identification of cleavage products.[7][8]
By employing the outlined protocols and considering alternative proteases, researchers can systematically investigate the in vitro cleavage of VCP, contributing to a deeper understanding of its regulation and function in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Cathepsin B carboxydipeptidase specificity analysis using internally quenched fluorescent peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternatives to Trypsin for Shotgun Proteomics [thermofisher.com]
- 5. Six alternative proteases for mass spectrometry–based proteomics beyond trypsin | Semantic Scholar [semanticscholar.org]
- 6. Six alternative proteases for mass spectrometry–based proteomics beyond trypsin | Springer Nature Experiments [experiments.springernature.com]
- 7. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Assessing the Bioorthogonality of the Norbornene Group in Complex Media: A Comparative Guide
The development of bioorthogonal chemistries has revolutionized our ability to study biological processes in their native environment. Among the various functional groups employed, the norbornene moiety, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, has emerged as a powerful tool for chemical biology and drug development. This guide provides an objective comparison of the norbornene group's performance against other common bioorthogonal reagents in complex biological media, supported by experimental data and detailed protocols.
Quantitative Comparison of Bioorthogonal Groups
The efficacy of a bioorthogonal reaction is determined by its kinetics and the stability of the participating groups in a biological context. The norbornene-tetrazine ligation is known for its rapid kinetics. However, its stability and potential for side reactions are critical considerations for in vivo applications. The following table summarizes key performance metrics for norbornene and other commonly used bioorthogonal pairs.
| Bioorthogonal Pair | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Stability in Complex Media | Key Side Reactions/Limitations |
| Norbornene + Tetrazine | 1 - 2000 | Generally stable, but can be susceptible to thiol-ene reactions with free thiols (e.g., glutathione). | Potential for Michael addition with biological nucleophiles. |
| trans-Cyclooctene (TCO) + Tetrazine | 10³ - 10⁶ | High stability. | Isomerization to the less reactive cis-isomer can occur. |
| Cyclooctyne (e.g., DIBO) + Azide | ~0.1 | High stability. | Slower kinetics compared to IEDDA reactions. |
| Staudinger Ligation (Phosphine + Azide) | 10⁻³ - 10⁻² | Phosphines can be oxidized in biological systems. | Slow kinetics and potential for air oxidation of the phosphine (B1218219) reagent. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of bioorthogonality. Below are methodologies for key experiments to evaluate the performance of the norbornene group.
Stability Assay in Human Plasma
This protocol assesses the stability of a norbornene-containing compound in a physiologically relevant medium.
-
Materials: Norbornene-functionalized molecule of interest, human plasma (commercially available), phosphate-buffered saline (PBS), HPLC-MS system.
-
Procedure:
-
Prepare a stock solution of the norbornene compound in an appropriate solvent (e.g., DMSO).
-
Spike the norbornene compound into pre-warmed human plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a portion of the plasma mixture.
-
Precipitate plasma proteins by adding three volumes of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC-MS to quantify the remaining parent norbornene compound.
-
Calculate the half-life (t₁/₂) of the compound in plasma.
-
Reactivity Assay with Glutathione (GSH)
This experiment evaluates the potential for off-target reactions with endogenous nucleophiles.
-
Materials: Norbornene-functionalized molecule, Glutathione (GSH), PBS, HPLC-MS system.
-
Procedure:
-
Prepare solutions of the norbornene compound (e.g., 1 mM) and GSH (e.g., 5 mM) in PBS.
-
Mix the solutions and incubate at 37°C.
-
Monitor the reaction over time (e.g., up to 48 hours) by taking aliquots at various intervals.
-
Analyze the aliquots by HPLC-MS to detect the formation of any norbornene-GSH adducts.
-
Quantify the extent of adduct formation relative to the initial concentration of the norbornene compound.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of the norbornene group on living cells.
-
Materials: Cell line of interest (e.g., HeLa), cell culture medium, norbornene-containing compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the norbornene compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Visualizing Bioorthogonal Chemistry Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs. The following diagrams, generated using Graphviz (DOT language), depict the IEDDA reaction and a typical workflow for assessing bioorthogonality.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.
Caption: A generalized workflow for evaluating the bioorthogonality of a probe.
A Head-to-Head Comparison of PEG Spacer Lengths in ADC Linkers: A Guide for Researchers
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the antibody to the cytotoxic payload. The incorporation of polyethylene (B3416737) glycol (PEG) spacers within these linkers has become a key strategy to modulate the physicochemical and pharmacokinetic properties of ADCs. This guide provides a comprehensive comparison of different PEG spacer lengths, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing ADC design.
The length of the PEG spacer plays a pivotal role in balancing hydrophilicity, stability, and steric hindrance, which in turn affects the ADC's solubility, pharmacokinetic profile, and overall therapeutic index.[1][][3] Generally, longer PEG chains enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads to prevent aggregation and improve solubility.[][5] This can enable higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[1] Conversely, shorter linkers may offer greater stability by keeping the payload closer to the antibody, potentially shielding it.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that these values are influenced by the specific antibody, payload, and experimental models used in the respective studies.
Table 1: Impact of PEG Spacer Length on ADC Physicochemical and In Vitro Properties
| Linker Type | Representative Structure | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) | Reference(s) |
| Short-Chain Linear PEG | m-PEG2-Amino | ~8 | <5% | 0.1 - 1.0 | [7] |
| Medium-Chain Linear PEG | m-PEG8-Amine | ~8 | <2% | 0.2 - 1.5 | [7] |
| Long-Chain Linear PEG | PEG12 | High | Low | Varies | [1] |
| Pendant PEG Linker | 2 x PEG12 | High | Low | Varies | [1] |
| No PEG Linker | Hydrophobic Linker | < 4 | Prone to aggregation | Varies | [1] |
Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics
| PEG Spacer Length | Clearance Rate | Half-Life | Overall Exposure (AUC) | Tolerability | Reference(s) |
| < PEG8 | Rapidly Increased | Shorter | Lower | Not well-tolerated | [8] |
| PEG8 | Reduced | Longer | Increased | Well-tolerated | [8] |
| > PEG8 | Plateau in clearance reduction | Extended | Higher | Generally well-tolerated | [8][9] |
Visualizing the Concepts
To better illustrate the components and processes discussed, the following diagrams are provided.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for evaluating ADCs.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the evaluation of ADC candidates. Below are detailed methodologies for key experiments.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
-
Method: Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of cysteine-linked ADCs.[10]
-
Protocol:
-
The ADC sample is loaded onto a HIC column (e.g., Butyl-NPR) in a high-salt mobile phase.
-
A decreasing salt gradient is applied to elute the different drug-loaded species.
-
The peaks corresponding to ADCs with different numbers of drugs (e.g., 0, 2, 4, 6, 8) are separated based on their hydrophobicity.[10]
-
The peak area of each species is integrated, and the weighted average DAR is calculated.
-
UV spectrophotometry can also be used, measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload to determine the ratio.
-
Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)
This method is used to quantify the percentage of soluble aggregates.[11]
-
Method: High-Performance Size Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius.
-
Protocol:
-
An ADC sample is injected into an SEC column (e.g., TSKgel G3000SWxl).
-
The mobile phase is typically a phosphate-buffered saline solution.
-
The elution profile is monitored by UV absorbance at 280 nm.
-
The monomeric ADC peak is identified, and any earlier eluting peaks are classified as aggregates.
-
The percentage of aggregation is calculated by dividing the area of the aggregate peaks by the total area of all peaks.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.[7]
-
Method: A cell viability assay (e.g., using CellTiter-Glo®) is performed to measure the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Antigen-positive and antigen-negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
A cell viability reagent is added to each well, and luminescence (or absorbance/fluorescence, depending on the assay) is measured.
-
The data is normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve.
-
In Vivo Pharmacokinetic (PK) Studies
These studies evaluate the clearance, half-life, and overall exposure of the ADC in animal models.[8]
-
Method: The ADC is administered to animals (e.g., rats or mice), and plasma concentrations are measured over time.
-
Protocol:
-
A single intravenous dose of the ADC is administered to a cohort of animals.
-
Blood samples are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).
-
The concentration of the total antibody or the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) are calculated using a non-compartmental or compartmental analysis.
-
Conclusion
The selection of an optimal PEG spacer length is a critical step in ADC linker design, requiring a balance between improving hydrophilicity and maintaining stability and potency. As demonstrated by the compiled data, longer PEG spacers (e.g., PEG8 and above) can significantly improve the pharmacokinetic profile and tolerability of ADCs, particularly for those with hydrophobic payloads. However, the ideal length is context-dependent and must be empirically determined for each specific antibody-payload combination. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and optimization of PEGylated linkers to develop safer and more effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Evaluating the Pharmacokinetic Profile of Mal-PEG4-VCP-NB Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pharmacokinetic (PK) profile of an antibody-drug conjugate (ADC) is a critical determinant of its efficacy and safety. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in dictating the stability, metabolism, and overall disposition of the ADC in vivo. This guide provides a comparative evaluation of the pharmacokinetic properties of ADCs featuring the Mal-PEG4-VCP-NB linker and its alternatives.
While specific quantitative pharmacokinetic data for ADCs utilizing the this compound linker is not extensively available in the public domain, we can infer its likely profile based on its structural components. The maleimide (B117702) group allows for cysteine-specific conjugation, the PEG4 spacer enhances hydrophilicity and is known to improve the PK profile, and the "VCP" component likely refers to a Valine-Citrulline-PABC (para-aminobenzyloxycarbonyl) cleavable peptide, a well-established motif for protease-mediated payload release within the target cell.
This guide will therefore focus on the well-characterized and structurally similar Mal-PEG4-Val-Cit-PAB linker as a primary reference for comparison against other common ADC linker technologies. By examining the experimental data from ADCs with these related linkers, we can project the expected pharmacokinetic performance of a this compound ADC and provide a robust framework for its evaluation.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for ADCs with different linker technologies. This data, compiled from various preclinical and clinical studies, highlights the impact of linker composition on ADC behavior in vivo.
Table 1: Pharmacokinetic Parameters of Antibody-Conjugated Payload (acMMAE) for ADCs with Val-Cit Linkers
| Parameter | Brentuximab Vedotin (mc-vc-PAB-MMAE) | Polatuzumab Vedotin (mc-vc-PAB-MMAE) | Inferred Profile for Mal-PEG4-vc-PAB-MMAE |
| Clearance (CL) | ~55.7 L/day[1] | Data not specified | Likely lower than mc-vc-PAB due to PEG4 |
| Volume of Distribution (Vd) | Central: ~79.8 L[1] | Data not specified | Similar to or slightly smaller than mc-vc-PAB |
| Terminal Half-life (t½) | ~4 days[1] | ~6-8 days | Likely longer than mc-vc-PAB due to PEG4 |
| Area Under the Curve (AUC) | 52.3 (± 18.0) µg*day/mL[1] | Data not specified | Likely higher than mc-vc-PAB at equivalent doses |
Note: The inclusion of a PEG4 spacer in the Mal-PEG4-Val-Cit-PAB linker is anticipated to increase the hydrophilicity of the ADC. This generally leads to reduced clearance and a longer circulating half-life compared to the maleimidocaproyl (mc) spacer.[2][3][]
Table 2: Comparative In Vivo Stability of Different Linker Types
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Characteristics |
| Val-Cit-PAB (e.g., this compound) | Protease (Cathepsin B) | Moderately Stable | Efficient intracellular release; potential for premature cleavage in plasma.[5][6][7] |
| Disulfide (e.g., SPDB-DM4) | Glutathione | Less Stable | Susceptible to reduction in the bloodstream, leading to faster clearance.[8] |
| Hydrazone (pH-sensitive) | Acid Hydrolysis | Less Stable | Prone to hydrolysis in systemic circulation, leading to off-target toxicity. |
| Non-cleavable (e.g., SMCC-DM1) | Proteolytic Degradation | Highly Stable | Relies on complete antibody degradation for payload release, minimizing off-target toxicity but potentially reducing bystander effect.[8][9] |
Experimental Protocols
Accurate assessment of an ADC's pharmacokinetic profile relies on robust and validated bioanalytical methods. The following are detailed protocols for the key experiments required for a comprehensive PK analysis.
Protocol 1: Quantification of Total Antibody by Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the concentration of all antibody species (conjugated, partially deconjugated, and unconjugated) in a biological sample.
Materials:
-
96-well microtiter plates
-
Capture antibody (e.g., anti-human IgG Fc)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween 20)
-
ADC reference standard
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting the ADC reference standard in an appropriate matrix (e.g., plasma from the study species). Add 100 µL of standards and samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of the HRP-conjugated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the standard curve and determine the concentration of total antibody in the unknown samples.
Protocol 2: Quantification of Antibody-Conjugated and Free Payload by LC-MS/MS
This method provides a sensitive and specific means to quantify both the payload that is still attached to the antibody and the payload that has been released into circulation.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Affinity capture beads (e.g., Protein A/G) or anti-payload antibody-coated beads
-
Digestion enzyme (e.g., papain or IdeS) for conjugated payload analysis
-
Protein precipitation solvent (e.g., acetonitrile) for free payload analysis
-
Internal standards for both conjugated and free payload
-
LC columns and mobile phases
Procedure for Antibody-Conjugated Payload:
-
Affinity Capture: Incubate plasma samples with affinity capture beads to isolate the ADC.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution or On-bead Digestion: Elute the ADC from the beads or perform an on-bead enzymatic digestion to release the payload-linker complex.
-
LC-MS/MS Analysis: Analyze the digest or eluate by LC-MS/MS to quantify the payload-linker fragment.
Procedure for Free Payload:
-
Protein Precipitation: Add a cold protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard) to the plasma samples.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Supernatant Analysis: Transfer the supernatant to a new plate or vial and analyze by LC-MS/MS to quantify the free payload.
Mechanism of Action and Payload Release
The this compound linker is designed for controlled, intracellular release of the cytotoxic payload. The following diagram illustrates the proposed mechanism of action.
Conclusion
The pharmacokinetic profile of an ADC is a complex interplay between its antibody, linker, and payload components. While direct quantitative data for ADCs with the this compound linker is limited, its structural similarity to the well-studied Mal-PEG4-Val-Cit-PAB linker allows for informed predictions of its in vivo behavior. The inclusion of the PEG4 spacer is expected to confer favorable pharmacokinetic properties, including reduced clearance and an extended half-life, compared to linkers without this hydrophilic component.
A thorough evaluation of any new ADC requires a comprehensive assessment of its pharmacokinetic profile through rigorous bioanalytical methods. The protocols and comparative data presented in this guide provide a framework for researchers to design and interpret preclinical and clinical studies, ultimately facilitating the development of safer and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to ADC Linkers: Benchmarking Mal-PEG4-Val-Cit-PAB-NB Against Commercial Alternatives
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, which bridges the monoclonal antibody to the cytotoxic payload, profoundly influences the stability, efficacy, and safety profile of the ADC. This guide provides an objective comparison of the Mal-PEG4-Val-Cit-PAB-NB linker against three widely used, commercially available ADC linkers: MC-Val-Cit-PABC, SMCC, and SPDB. This analysis is supported by a summary of available performance data, detailed experimental protocols for key benchmarking assays, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action: A Tale of Two Strategies
ADC linkers are broadly categorized into two families: cleavable and non-cleavable. This fundamental difference dictates how and where the cytotoxic payload is released.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation and to release their payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. The Mal-PEG4-Val-Cit-PAB-NB and MC-Val-Cit-PABC linkers are protease-cleavable, relying on enzymes like cathepsin B, which are upregulated in the lysosomes of tumor cells, to liberate the drug. The SPDB linker, on the other hand, utilizes a disulfide bond that is cleaved in the reducing environment of the cytoplasm. This targeted release mechanism can enable a "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as SMCC, do not have a specific cleavage site. The release of the payload relies on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the tumor cell. This generally leads to higher plasma stability and a more favorable safety profile, as the payload is only released after the ADC has reached its target.
Quantitative Data Summary
The following tables summarize representative data for the compared linkers. It is important to note that a direct head-to-head comparison is challenging due to the variability in experimental conditions (e.g., antibody, payload, cell lines) across different studies. The data presented here is a consolidation from various sources and should be interpreted with this in mind.
Table 1: Plasma Stability
| Linker | Type | Stability in Human Plasma | Stability in Mouse Plasma | Key Observations |
| Mal-PEG4-Val-Cit-PAB | Protease-cleavable | Generally stable | Potential for instability due to carboxylesterase activity | The PEG4 spacer is designed to enhance stability and solubility. |
| MC-Val-Cit-PABC | Protease-cleavable | Generally stable, with <1% MMAE release after 6 days | Higher release, with nearly 25% release after 6 days | A widely used and clinically validated linker. |
| SMCC | Non-cleavable | High stability, <0.01% MMAE release over 7 days | High stability | Offers superior plasma stability due to the lack of a specific cleavage site. |
| SPDB | Disulfide | Stability is dependent on the steric hindrance around the disulfide bond | Stability is dependent on the steric hindrance around the disulfide bond | Cleavage is triggered by the high glutathione (B108866) concentration in the cytoplasm. |
Table 2: In Vitro Cytotoxicity (IC50)
| Linker | Type | Typical IC50 Range | Key Observations |
| Mal-PEG4-Val-Cit-PAB | Protease-cleavable | Potent, payload-dependent | The PEG4 spacer may improve cellular uptake and potency. |
| MC-Val-Cit-PABC | Protease-cleavable | Highly potent, often in the low pM to nM range | The cleavable nature allows for the bystander killing effect. |
| SMCC | Non-cleavable | Potent, payload-dependent | Cytotoxicity is restricted to antigen-positive cells (no bystander effect). |
| SPDB | Disulfide | Potent, payload-dependent | The efficiency of payload release can influence the overall potency. |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of ADC linker technologies.
In Vitro Plasma Stability Assay (LC-MS)
Objective: To determine the stability of an ADC in plasma from different species and quantify premature payload release.
Methodology:
-
Incubation: Incubate the ADC (e.g., 100 µg/mL) in plasma (human, mouse, rat, etc.) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Capture: Purify the ADC from the plasma samples using affinity capture, such as Protein A magnetic beads.
-
Payload Release (for analysis of conjugated payload): For cleavable linkers, an enzymatic or chemical cleavage step can be performed to release the payload for quantification. For non-cleavable linkers, the antibody is typically digested to release the linker-payload-amino acid adduct.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio, DAR) and/or the amount of released payload over time.
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released at each time point to determine the plasma stability profile.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50 value) of an ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a relevant isotype control ADC, and the free payload.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot cell viability against ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Bystander Killing Assay
Objective: To assess the ability of a cleavable linker ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture Seeding: Seed a co-culture of antigen-positive and fluorescently labeled (e.g., GFP-expressing) antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include controls of each cell line cultured alone and treated with the ADC.
-
Incubation: Incubate the plates for a period sufficient to allow for payload release and bystander killing (typically 96-144 hours).
-
Viability Assessment: Measure the viability of the fluorescently labeled antigen-negative cells using a fluorescence plate reader or high-content imaging system.
-
Data Analysis: Plot the viability of the antigen-negative cells against the ADC concentration to determine the extent of the bystander effect.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Mechanism of action for a Mal-PEG4-Val-Cit-PAB based ADC.
Caption: A typical experimental workflow for benchmarking ADC candidates.
Conclusion
The selection of an ADC linker is a multifaceted decision that requires a thorough evaluation of stability, payload release mechanisms, and in vitro and in vivo performance. The Mal-PEG4-Val-Cit-PAB-NB linker, with its protease-cleavable Val-Cit motif and hydrophilic PEG4 spacer, offers a compelling profile for targeted cancer therapy. It builds upon the clinically validated Val-Cit cleavage strategy while potentially offering improved solubility and stability.
Compared to other commercially available linkers, it presents a balance of features. While non-cleavable linkers like SMCC may offer superior plasma stability, they lack the capacity for bystander killing. Disulfide linkers such as SPDB provide an alternative cleavable strategy, but their stability can be more variable. The MC-Val-Cit-PABC linker is a close comparator, with the primary difference being the absence of the PEG spacer.
Ultimately, the optimal linker choice is context-dependent and must be empirically determined for each specific ADC construct, considering the antibody, payload, and target indication. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of next-generation ADCs with an improved therapeutic window.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Mal-PEG4-VCP-NB
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Mal-PEG4-VCP-NB, a complex bifunctional linker used in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Due to its reactive maleimide (B117702) group and its association with cytotoxic drug development, this compound must be treated as hazardous chemical waste.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound and your Environmental Health and Safety (EHS) office. In the absence of a specific SDS, the precautionary principles outlined below for reactive and potentially cytotoxic compounds should be strictly followed.
Personal Protective Equipment (PPE)
All handling and disposal steps must be performed in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory to prevent skin and respiratory exposure:
| PPE Category | Specification |
| Gloves | Chemical-resistant nitrile gloves. Consider double-gloving. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Full-length laboratory coat. |
| Respiratory Protection | An N95 or higher-rated respirator should be used if there is a risk of aerosolizing the solid compound. |
Step-by-Step Disposal Procedure
The primary hazard associated with this compound is the reactive maleimide group, which readily reacts with thiols. Therefore, the core of the disposal procedure is the deactivation of this functional group prior to collection as hazardous waste.
Deactivation of Reactive Maleimide
To mitigate the reactivity of the maleimide moiety, it is best practice to quench it with an excess of a thiol-containing compound.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: In a designated chemical fume hood, prepare a quenching solution of either ~100 mM β-mercaptoethanol (BME) or ~100 mM dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: In a designated hazardous waste container, add the this compound waste (solid or dissolved in a minimal amount of a compatible solvent like DMSO or DMF) to the quenching solution. A 10-fold molar excess of the thiol compound is recommended to ensure complete reaction.
-
Incubation: Gently agitate the mixture and allow the reaction to proceed for a minimum of two hours at room temperature. This incubation period ensures the complete deactivation of the maleimide group.
Waste Segregation and Collection
Proper segregation of waste streams is crucial for safe and compliant disposal.
| Waste Type | Collection and Labeling Procedure |
| Unused Solid this compound | Keep in the original, clearly labeled container. If the original container is compromised, place it within a secondary, sealable container. Label as "Hazardous Waste: Unused this compound". |
| Deactivated Liquid Waste | Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible hazardous waste container. Label as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]". Do not pour down the drain. |
| Contaminated Solid Waste | All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weigh boats, absorbent paper) must be collected in a designated, sealed plastic bag or container. Label as "Hazardous Waste: this compound Contaminated Debris". |
| Empty Containers | The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste (after deactivation). After air-drying in a fume hood and defacing the label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy. |
Final Disposal
All collected hazardous waste must be stored and disposed of in compliance with institutional, local, and national regulations.
-
Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Complete all necessary hazardous waste disposal forms as required.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Essential Safety and Logistical Information for Handling Mal-PEG4-VCP-NB
For researchers, scientists, and drug development professionals engaged in the innovative field of antibody-drug conjugates (ADCs), the proper handling and disposal of specialized chemical reagents like Mal-PEG4-VCP-NB is paramount. This ADC linker, comprising a maleimide (B117702) (Mal) group, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB or VCP) linker, and a norbornene (NB) moiety, requires careful management to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to serve as a preferred resource for laboratory safety and chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety profile can be constructed by examining its constituent parts. The primary hazards are associated with the reactive maleimide and norbornene groups. Maleimide compounds are known to be reactive toward thiols and can act as alkylating agents. Some maleimides are classified as causing severe skin burns, eye damage, and may lead to allergic skin reactions. Norbornene can be a flammable solid and may cause serious eye irritation. Therefore, stringent adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement.[2] Consider double-gloving when handling the pure compound or concentrated solutions.[2] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Respirator | When handling the solid compound outside of a certified chemical fume hood, or if dust generation is possible, a NIOSH-approved respirator is recommended. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, it is recommended to store at -20°C.[3]
-
Protect from light and moisture.
Handling:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use non-sparking tools for handling the solid material.
-
Ensure adequate ventilation.
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines the steps for conjugating the maleimide group of this compound to a thiol-containing molecule, such as a cysteine residue on an antibody.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., N-acetylcysteine, L-cysteine, or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[5]
-
Maleimide Reagent Preparation: Immediately before use, dissolve this compound in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6]
-
Conjugation Reaction: Add the this compound stock solution to the protein solution. A molar excess of 10-20 fold of the maleimide reagent over the protein is a common starting point, but this should be optimized for the specific application.[5][7]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.[7]
-
Quenching: Add a quenching reagent in excess to consume any unreacted maleimide.
-
Purification: Purify the resulting conjugate using a suitable chromatography method to remove excess reagents.[5]
Protocol 2: In Vitro Val-Cit-PAB Linker Cleavage Assay
This assay is designed to verify the cleavage of the Val-Cit-PAB linker by the lysosomal enzyme Cathepsin B.
Materials:
-
ADC conjugated with this compound
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Activation Buffer for Cathepsin B (as per manufacturer's instructions)
-
Quenching Solution (e.g., a strong acid like trichloroacetic acid)
-
Analytical system (e.g., HPLC-MS)
Procedure:
-
Enzyme Activation: Activate the Cathepsin B in the activation buffer according to the manufacturer's protocol.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and the activated Cathepsin B in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding an excess of the cold quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by HPLC-MS to detect and quantify the released drug-payload.
Disposal Plan
All waste containing this compound, including unused reagent, reaction mixtures, and contaminated materials, should be treated as hazardous chemical waste.
Deactivation of Maleimide: Before disposal, it is best practice to deactivate the reactive maleimide group. This can be achieved by reacting the waste with an excess of a thiol-containing compound like L-cysteine or 2-mercaptoethanol.
Waste Segregation and Disposal:
-
Solid Waste: Collect unused solid this compound and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[8]
Visualizations
ADC Internalization and Payload Release Pathway
Caption: Workflow of ADC binding, internalization, and intracellular payload release leading to cell death.
Logical Relationship for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. gelest.com [gelest.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
